7-Chloro-2-methylquinolin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYVITBRDNFBNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220764 | |
| Record name | 7-Chloro-2-methyl-4-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70499-13-7, 15644-88-9 | |
| Record name | 7-Chloro-2-methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70499-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-methyl-4-quinolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070499137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-2-methyl-4-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-2-methyl-4-quinolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 15644-88-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Chloro-2-methylquinolin-4-ol CAS number and structure
Strategic Precursor for Quinoline-Based Therapeutics [1]
Executive Summary
7-Chloro-2-methylquinolin-4-ol (CAS 15644-88-9) is a critical heterocyclic building block in medicinal chemistry.[1][2][3] It serves as the primary scaffold for the synthesis of Montelukast Sodium (Singulair), a leukotriene receptor antagonist used globally for asthma management.[1] Beyond its respiratory applications, this compound acts as a divergent intermediate for antimalarial agents and novel anti-tubercular sulfonamides. This guide details its chemical identity, Conrad-Limpach synthetic route, and downstream processing into pharmaceutical active ingredients (APIs).[1]
Part 1: Chemical Identity & Structural Dynamics[3]
The compound exhibits significant tautomerism between the enol (quinolin-4-ol) and keto (quinolin-4(1H)-one) forms.[1][2] While nomenclature often refers to the alcohol, the keto form is thermodynamically favored in the solid state and in polar solvents.
Key Chemical Data
| Parameter | Specification |
| Chemical Name | 7-Chloro-2-methylquinolin-4-ol |
| Synonyms | 7-Chloro-2-methyl-4-quinolinol; 7-Chloro-2-methyl-4(1H)-quinolone |
| CAS Number | 15644-88-9 (Primary); 70499-13-7 (Keto-tautomer) |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Melting Point | 310–312 °C (Decomposes) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Low in water; soluble in hot DMSO, DMF, and acidic media |
Structural Tautomerism
The reactivity of the 4-position is dictated by this equilibrium. The "hydroxyl" group is chemically equivalent to a vinylogous amide, allowing for facile chlorination (activation) using phosphorus oxychloride (
Caption: Tautomeric equilibrium favoring the keto form in solid phase, essential for understanding reactivity profiles.
Part 2: Synthetic Pathways & Process Chemistry[1][3][8]
The industrial standard for producing 7-Chloro-2-methylquinolin-4-ol is the Conrad-Limpach Synthesis .[1] This method is preferred for its scalability and use of inexpensive starting materials: m-chloroaniline and ethyl acetoacetate.[1][2]
The Conrad-Limpach Protocol
Reaction Logic: The synthesis proceeds via a two-stage thermodynamic control.[1]
-
Condensation (Kinetic/Low Temp): Formation of the
-aminoacrylate (enamine) intermediate.[1] -
Cyclization (Thermodynamic/High Temp): Ring closure at 250°C to form the quinoline core.
Step-by-Step Methodology
-
Enamine Formation:
-
Reagents: m-Chloroaniline (1.0 eq), Ethyl Acetoacetate (1.1 eq), catalytic HCl.[1]
-
Conditions: Stir at ambient temperature (25°C) or mild reflux in benzene/toluene with a Dean-Stark trap to remove water.
-
Checkpoint: Monitor TLC for disappearance of aniline. The product is Ethyl 3-(3-chlorophenylamino)but-2-enoate.[1][2]
-
Note:m-Chloroaniline can yield both 5-chloro and 7-chloro isomers.[1] The Conrad-Limpach conditions favor the sterically less hindered 7-chloro isomer, but regioisomeric purity must be monitored.
-
-
Thermal Cyclization:
-
Solvent: Diphenyl ether or Dowtherm A (Eutectic mixture of diphenyl ether and biphenyl).[1]
-
Procedure: Pre-heat the solvent to a rolling boil (~250°C). Add the crude enamine dropwise to the boiling solvent.
-
Mechanism: The high temperature is required to overcome the activation energy for aromatic substitution on the deactivated chlorobenzene ring and to eliminate ethanol.
-
Work-up: Cool the mixture to room temperature. The product precipitates out.[4][5] Filter and wash with non-polar solvent (hexane/petroleum ether) to remove the high-boiling solvent.[1]
-
-
Purification:
-
Recrystallize from Methanol/Water (3:1) or DMF to achieve >98% purity.
-
Synthesis Workflow Diagram
Caption: Step-wise flow of the Conrad-Limpach synthesis, highlighting the critical thermal cyclization step.
Part 3: Pharmaceutical Applications & Derivatization[3]
The primary industrial value of 7-Chloro-2-methylquinolin-4-ol lies in its conversion to Montelukast Sodium .[1] The quinoline ring provides the hydrophobic anchor for the drug's interaction with the CysLT1 receptor.
The Montelukast Pathway
The 4-hydroxy group is a "dummy" functionality in the context of Montelukast; it is an artifact of the synthesis that must be removed or utilized.[2]
-
Activation: Reaction with
converts the 4-OH to a 4-Cl group, yielding 4,7-Dichloro-2-methylquinoline .[1] -
Reduction (Dechlorination): The 4-Cl is removed (typically via catalytic hydrogenation or Zinc/Acetic Acid) to yield 7-Chloro-2-methylquinoline (CAS 4965-33-7).[1][2]
-
Functionalization: The 2-methyl group is deprotonated and reacted with an aldehyde to form the vinyl linker characteristic of Montelukast.[2]
Emerging Research: Anti-Tubercular Agents
Recent studies (see References) utilize the 4-OH position directly to synthesize sulfonamide derivatives.[1] The hydroxyl group allows for the attachment of various pharmacophores, showing promise against multi-drug resistant tuberculosis (MDR-TB).[1]
Caption: Divergent synthesis pathways: The "Dechlorination Route" leads to Montelukast, while direct functionalization yields novel anti-infectives.[1]
References
-
BLD Pharm. (2024).[1] Product Analysis: 7-Chloro-2-methylquinolin-4-ol (CAS 15644-88-9).[1][2][3][6][7][8] Retrieved from
-
Google Patents. (2013).[1] WO2013102936A1 - N-(3-((diethylamino) methyl)-4-hydroxyphenyl)-n-(quinolin-4-yl) sulfonamides for the treatment of tuberculosis.[1][2] Retrieved from
-
Organic Syntheses. (1947).[1] 4,7-Dichloroquinoline (Procedure applicable to 2-methyl analogs).[1] Org. Synth. 1947, 27, 48. Retrieved from [1]
-
ChemicalBook. (2024).[1] 7-Chloro-2-methylquinolin-4-ol Properties and Supplier Listings. Retrieved from [1]
Sources
- 1. Montelukast alcohol | C29H28ClNO2 | CID 11612270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5236-87-3|8-Chloro-2-methylquinolin-4-ol|BLD Pharm [bldpharm.com]
- 3. 27337-63-9|2,9-Dimethyl-1,10-phenanthroline-4,7-diol|BLD Pharm [bldpharm.com]
- 4. WO2013102936A1 - N-(3-((diethylamino) methyl)-4-hydroxyphenyl)-n-(quinolin-4-yl) sulfonamides for the treatment of tuberculosis and process of preparation thereof - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. 16171-44-1|4-Chloro-2-methylquinolin-6-ol|BLD Pharm [bldpharm.com]
- 8. 15644-86-7|6-Chloro-2-methylquinolin-4-ol|BLD Pharm [bldpharm.com]
The 8-Hydroxyquinoline Scaffold: From Chemical Genesis to Metallobiology
A Technical Guide for Drug Discovery & Development Professionals
Executive Summary: The Privileged Scaffold
In the pharmacopeia of heterocyclic compounds, 8-hydroxyquinoline (8-HQ) occupies a "privileged" status due to its bidentate chelating ability. Historically utilized as a topical antiseptic and analytical reagent, the scaffold has undergone a radical re-evaluation.[1] Modern medicinal chemistry now views 8-HQ derivatives not merely as sequestrants, but as Metal Protein Attenuating Compounds (MPACs) and ionophores —agents capable of restoring intracellular metal homeostasis in neurodegenerative diseases and inhibiting metalloenzymes in oncology.
This guide analyzes the trajectory of 8-HQ, from the Skraup synthesis to the SMON toxicology crisis, and its resurgence in targeting Alzheimer’s disease (AD) and cancer.
Part 1: Chemical Genesis & The Skraup Synthesis
The foundational chemistry of quinolinols dates back to the late 19th century. The synthesis of the parent compound, 8-hydroxyquinoline, is classically achieved via the Skraup reaction (circa 1880).
Mechanism of Synthesis
The reaction involves the heating of an aniline derivative (o-aminophenol) with glycerol, sulfuric acid, and an oxidizing agent (often nitrobenzene or o-nitrophenol).
-
Dehydration: Glycerol is dehydrated by H₂SO₄ to form acrolein (propenal).
-
Michael Addition: The amine attacks the
-carbon of acrolein. -
Cyclization: Acid-catalyzed electrophilic aromatic substitution closes the ring.
-
Oxidation: The dihydroquinoline intermediate is aromatized.[2]
Visualization: The Skraup Reaction Flow
Figure 1: The Skraup synthesis pathway for 8-hydroxyquinoline production.[2]
Part 2: The Halogenated Era & The SMON Crisis
For drug developers, the history of Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) serves as a critical case study in off-target metallotoxicity.
The Rise and Fall
Originally marketed as an oral intestinal amebicide, Clioquinol was widely used until the 1970s.[1] It was subsequently withdrawn (most notably in Japan) after being linked to Subacute Myelo-Optic Neuropathy (SMON) , a condition characterized by sensory and motor disturbances and blindness.
Mechanism of Toxicity: The Zinc-Cobalamin Hypothesis
The toxicity was not due to the molecule itself, but its disruption of metal homeostasis.
-
Chelation: Clioquinol forms lipophilic chelates with Zinc (Zn²⁺).[1]
-
Accumulation: These chelates cross the blood-brain barrier (BBB) and accumulate in neural tissues.
-
B12 Depletion: The high affinity for zinc interferes with Vitamin B12 (cobalamin) metabolism, specifically affecting the zinc-dependent enzymes required for maintaining myelin.
Key Insight for Researchers: The SMON crisis demonstrated that lipophilic chelators can act as "accidental ionophores," transporting toxic loads of metals into sensitive tissues rather than simply sequestering them.
Part 3: Pharmacological Renaissance (MPACs)
The modern application of 8-HQ derivatives pivots from "stripping" metals to "redistributing" them. This is the core concept of Metal Protein Attenuating Compounds (MPACs) .
Neurodegeneration: PBT2 and the Ionophore Mechanism
PBT2 (a non-halogenated derivative) was developed to treat Alzheimer's Disease.[3][4][5] Unlike Clioquinol, it was designed to be safer while retaining BBB permeability.
-
Target: Extracellular Amyloid-
(A ) aggregates, which are stabilized by Cu²⁺ and Zn²⁺.[3] -
Mechanism: PBT2 acts as a Copper/Zinc Ionophore .[3][5][6] It strips the metal from the A
plaque (destabilizing it) and transports the metal into the neuron. -
Outcome:
-
Reduced extracellular plaque load.
-
Increased intracellular bioavailability of Cu/Zn for essential enzymes (e.g., SOD1, matrix metalloproteinases).
-
Oncology: Nitroxoline and MetAP2
Nitroxoline (5-nitro-8-hydroxyquinoline), an old urinary antibiotic, has been repurposed as an anti-angiogenic agent.
-
Mechanism: Nitroxoline inhibits MetAP2 in a divalent metal-dependent manner, blocking endothelial cell proliferation and suppressing tumor angiogenesis.
Visualization: The Ionophore "Trojan Horse" Mechanism
Figure 2: The ionophore mechanism where the ligand redistributes metals from toxic extracellular aggregates to beneficial intracellular pathways.
Part 4: Experimental Protocols
To ensure reproducibility in 8-HQ research, the following protocols utilize self-validating checkpoints.
Protocol A: Synthesis of 5-Chloro-8-Hydroxyquinoline
Standard halogenation protocol for derivative creation.
-
Reagents: 8-Hydroxyquinoline (10 mmol), N-Chlorosuccinimide (NCS, 10.5 mmol), Acetonitrile (30 mL).
-
Procedure:
-
Dissolve 8-HQ in dry acetonitrile under
atmosphere. -
Add NCS portion-wise at 0°C over 20 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 6 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). 8-HQ (
) should disappear; product ( ) appears.
-
-
Workup:
-
Concentrate solvent in vacuo.
-
Redissolve residue in DCM, wash with water (3x) to remove succinimide.
-
Dry over
and recrystallize from Ethanol.
-
Protocol B: Metal Binding Affinity Assay (UV-Vis Titration)
Essential for determining if a derivative acts as a chelator or ionophore.
-
Preparation: Prepare a
solution of the ligand in HEPES buffer (pH 7.4). -
Titration: Add aliquots of metal salt (
or ) ranging from 0 to 2 equivalents. -
Measurement: Record UV-Vis spectra (200-600 nm) after each addition.
-
Analysis:
-
Observe the Bathochromic Shift (Red shift). 8-HQ typically shifts from ~240 nm to ~260 nm upon chelation.
-
Isosbestic Points: The presence of clear isosbestic points indicates a clean conversion between free ligand and metal complex without side reactions.
-
-
Calculation: Plot absorbance vs. [Metal]/[Ligand] ratio to determine stoichiometry (1:2 or 1:3) and calculate the stability constant (
).
Part 5: Comparative Data Table
| Compound | Primary Indication | Mechanism of Action | Key Metal Target | Status/Notes |
| 8-Hydroxyquinoline | Antiseptic / Reagent | Bidentate Chelation | Non-specific | Parent scaffold.[10][11] |
| Clioquinol | Amebiasis (Historic) | Zn/Cu Chelation | Zn²⁺ > Cu²⁺ | Withdrawn (SMON); investigated for Huntington's. |
| PBT2 | Alzheimer's Disease | Ionophore (Redistribution) | Cu²⁺, Zn²⁺ | Demonstrated cognitive improvement in Phase II; BBB permeable. |
| Nitroxoline | Bladder Cancer | MetAP2 Inhibition | Mn²⁺, Mg²⁺ | Repurposed antibiotic; anti-angiogenic. |
| M30 | Neuroprotection | MAO-A/B Inhibition + Chelation | Fe³⁺ | Multi-target ligand (propargylamine derivative). |
References
-
Skraup Synthesis & Chemistry
-
Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews.
-
-
SMON & Clioquinol Toxicity
-
Yoshihara, T., et al. (2013). "Clioquinol-induced neurotoxicity in SMON seems to be mediated by multiple pathways." Toxicology.
-
Arbiser, J. L., et al. (2010).[7] "Clioquinol-Zinc Chelation and SMON." Science Translational Medicine.
-
-
PBT2 & Alzheimer's Mechanism
-
Adlard, P. A., et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Abeta." Neuron.
-
Lannfelt, L., et al. (2008). "Safety, efficacy, and biomarker findings of PBT2 in targeting Abeta and metal homeostasis in Alzheimer's disease: a randomised, double-blind, placebo-controlled phase 2 trial." The Lancet Neurology.
-
-
Nitroxoline & Cancer
Sources
- 1. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alzforum.org [alzforum.org]
- 4. journals.asm.org [journals.asm.org]
- 5. PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinician.com [clinician.com]
- 7. Effect of nitroxoline on angiogenesis and growth of human bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Nitroxoline on Angiogenesis and Growth of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. rroij.com [rroij.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Therapeutic Potential and Synthetic Utility of 7-Chloro-2-methylquinolin-4-ol
This technical guide provides an in-depth analysis of 7-Chloro-2-methylquinolin-4-ol , a privileged heterocyclic scaffold pivotal in the development of anti-infective and antiproliferative therapeutics.
Technical Monograph | Version 1.0
Executive Summary
7-Chloro-2-methylquinolin-4-ol (CAS: 15644-88-9), often referred to as 7-chloro-4-hydroxy-2-methylquinoline, represents a critical pharmacophore in medicinal chemistry. While historically overshadowed by its non-methylated analog (the precursor to Chloroquine), the 2-methyl derivative has re-emerged as a strategic scaffold for overcoming drug resistance. Its structural rigidity, defined by the bicyclic quinoline core, allows for precise hydrophobic interactions within protein binding pockets, while the 7-chlorine atom enhances lipophilicity and metabolic stability.
This guide details its synthesis, therapeutic applications in malaria and tuberculosis, and its role as a precursor for kinase-targeted oncology drugs.
Chemical Profile & Structural Logic
The compound exists in a tautomeric equilibrium between the quinolin-4-ol (enol) and quinolin-4(1H)-one (keto) forms. In polar solvents and biological systems, the keto tautomer predominates, which is crucial for its hydrogen-bonding capabilities.
-
IUPAC Name: 7-Chloro-2-methylquinolin-4-ol[1]
-
Molecular Formula: C₁₀H₈ClNO
-
Molecular Weight: 193.63 g/mol
-
Key Functional Groups:
-
7-Chloro:[1][2][3][4][5][6][7] Electron-withdrawing group; increases half-life and prevents oxidative metabolism at the 7-position.
-
2-Methyl:[1] Provides steric bulk; modulates binding affinity and hinders N-dealkylation in derived drugs.
-
4-Hydroxy/Keto: The "handle" for functionalization (e.g., conversion to 4-chloro for subsequent amination).
-
Synthetic Methodology: The Conrad-Limpach Protocol
The most robust synthesis route utilizes the Conrad-Limpach cyclization . This method is preferred over the Gould-Jacobs reaction for this specific derivative because it regioselectively yields the 4-hydroxyquinoline from m-chloroaniline and
Mechanism of Synthesis
-
Condensation: m-Chloroaniline reacts with ethyl acetoacetate to form a
-anilinocrotonate (Schiff base). -
Cyclization: Thermal cyclization (250°C) closes the ring.
-
Regioselectivity: The chlorine at the meta position of the aniline directs the cyclization to the less sterically hindered position, favoring the 7-chloro isomer over the 5-chloro isomer.
Figure 1: Conrad-Limpach synthesis pathway for the production of the target scaffold.
Step-by-Step Protocol
-
Reagents: m-Chloroaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Benzene (Solvent), p-Toluenesulfonic acid (Catalytic).
-
Schiff Base Formation: Reflux reactants in benzene with a Dean-Stark trap to remove water azeotropically. Monitor by TLC until the starting aniline is consumed. Evaporate solvent to obtain the oily acrylate intermediate.
-
Thermal Cyclization: Add the intermediate dropwise to vigorously boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C. Critical Step: The high temperature is required to overcome the activation energy for aromatic nucleophilic substitution.
-
Work-up: Cool the mixture to room temperature. Dilute with hexane or petroleum ether to precipitate the product. Filter, wash with acetone to remove tarry impurities, and recrystallize from ethanol.
-
Yield: Typically 60–75% as an off-white solid.
Therapeutic Applications
A. Infectious Diseases: Malaria & Tuberculosis
The 7-chloro-4-aminoquinoline pharmacophore is legendary in antimalarial history (Chloroquine). The 2-methyl variant offers specific advantages:
-
Antimalarial Mechanism: The core scaffold intercalates into DNA and, more importantly, accumulates in the parasite's acidic digestive vacuole. It inhibits the crystallization of toxic heme (released during hemoglobin digestion) into non-toxic hemozoin. The 2-methyl group alters the steric fit, potentially bypassing resistance mechanisms developed against standard chloroquine.
-
Antitubercular Activity: Recent patents (e.g., WO2013102936A1) highlight 7-chloro-2-methylquinolin-4-ol as a precursor for sulfonamide derivatives. These compounds have shown efficacy against Mycobacterium tuberculosis H37Rv, potentially by inhibiting mycobacterial ATP synthase.[8]
B. Oncology: Kinase Inhibition
In drug discovery, the 4-OH group is converted to a 4-Cl group, which is then displaced by various anilines to create Kinase Inhibitors .
-
Target: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
-
Logic: The planar quinoline ring mimics the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of the kinase. The 7-Cl and 2-Me groups occupy hydrophobic pockets (Gatekeeper residues), enhancing selectivity.
Mechanism of Action (MOA) Visualization
The following diagram illustrates the dual-action potential of the scaffold in a parasitic context (Heme detoxification inhibition).
Figure 2: Mechanism of heme polymerization inhibition in Plasmodium falciparum.
Experimental Validation Protocols
Protocol A: Conversion to 4,7-Dichloro-2-methylquinoline
To utilize the scaffold for drug synthesis, the hydroxyl group must be activated.
-
Reactants: 7-Chloro-2-methylquinolin-4-ol (1 eq), Phosphorus Oxychloride (
, excess). -
Procedure: Suspend the starting material in
. Heat to reflux (105°C) for 2 hours. The solid will dissolve as the reaction proceeds.[6][7] -
Work-up: Pour the reaction mixture onto crushed ice (Caution: Exothermic hydrolysis of
). Neutralize with Ammonium Hydroxide ( ) to pH 8–9. -
Isolation: Filter the precipitate. This yields the reactive 4-chloro intermediate, ready for
coupling with amines.
Protocol B: In Vitro Heme Polymerization Inhibition Assay
To verify antimalarial potential:
-
Setup: Incubate Hemin chloride (50
M) in acetate buffer (pH 5.0) to mimic the vacuole. -
Treatment: Add test compound (dissolved in DMSO) at varying concentrations (0–100
M). -
Incubation: 37°C for 12–24 hours.
-
Quantification: Centrifuge to pellet the insoluble hemozoin. Wash pellet with 2.5% SDS (dissolves free heme but not hemozoin). Dissolve pellet in NaOH and measure absorbance at 400 nm.
-
Result: Lower absorbance compared to control indicates inhibition of polymerization.
Pharmacokinetics & Toxicity (ADME)
-
Lipophilicity (LogP): ~2.5–3.0. The 2-methyl group increases lipophilicity compared to the non-methylated core, improving membrane permeability.
-
Metabolism: The 7-chloro substituent blocks metabolic hydroxylation at that position. However, the 2-methyl group can be a site for benzylic oxidation by CYP450 enzymes, converting it to a hydroxymethyl or carboxylic acid metabolite, which may aid in clearance.
-
Toxicity: Generally low acute toxicity as a scaffold. However, derivatives must be screened for hERG channel inhibition (cardiotoxicity), a common liability in quinoline drugs.
References
-
Synthesis & Properties: Sigma-Aldrich. "7-Chloro-4-hydroxy-2-methylquinoline Product Information." Link
-
Antimalarial Mechanisms: Egan, T. J., et al. "Quinoline antimalarial drugs inhibit spontaneous formation of beta-haematin (malaria pigment)." Nature, 1994. Link
-
Conrad-Limpach Reaction: Organic Syntheses. "4,7-Dichloroquinoline." Coll. Vol. 3, p. 272. (Classic protocol adaptation). Link
-
Antitubercular Applications: Patent WO2013102936A1. "N-(3-((diethylamino) methyl)-4-hydroxyphenyl)-n-(quinolin-4-yl) sulfonamides for the treatment of tuberculosis." Link
-
Kinase Inhibition: Solomon, V. R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 2011. Link
Sources
- 1. WO2013102936A1 - N-(3-((diethylamino) methyl)-4-hydroxyphenyl)-n-(quinolin-4-yl) sulfonamides for the treatment of tuberculosis and process of preparation thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO2013102936A1 - N-(3-((diethylamino) methyl)-4-hydroxyphenyl)-n-(quinolin-4-yl) sulfonamides for the treatment of tuberculosis and process of preparation thereof - Google Patents [patents.google.com]
safety, handling, and MSDS for 7-Chloro-2-methylquinolin-4-ol
The following technical guide details the safety, handling, and synthesis parameters for 7-Chloro-2-methylquinolin-4-ol (also known as 7-Chloro-4-hydroxyquinaldine).
Editorial Note: This guide specifically addresses CAS 15644-88-9 . Note: There is frequent confusion in literature between this compound and its non-oxygenated precursor, 7-Chloro-2-methylquinoline (CAS 4965-33-7), or the non-methylated analog 7-Chloro-4-quinolinol (CAS 86-99-7). This guide focuses strictly on the 2-methyl-4-ol variant, a critical scaffold in the synthesis of aminoquinoline antimalarials and kinase inhibitors.
Safety, Handling, and Process Chemistry for Drug Development
Chemical Identity & Molecular Architecture[1][2]
The compound exists in a dynamic equilibrium between its enol (4-ol) and keto (4-one) forms. In the solid state and polar solvents, the 4-one (quinolone) tautomer often predominates, which significantly influences solubility and spectroscopic characterization (NMR).
| Parameter | Technical Specification |
| IUPAC Name | 7-Chloro-2-methylquinolin-4-ol |
| Common Synonyms | 7-Chloro-4-hydroxyquinaldine; 7-Chloro-2-methyl-4-quinolone |
| CAS Number | 15644-88-9 |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Low in water; soluble in DMSO, hot Ethanol, and dilute acids/bases |
| Melting Point | >270 °C (Decomposes) |
Tautomeric Equilibrium (DOT Visualization)
The following diagram illustrates the proton shift defining the reactivity profile of the molecule.
Caption: Equilibrium between 4-hydroxy (enol) and 4-quinolone (keto) forms. The keto form is favored in polar media.
Hazard Identification & Risk Assessment (GHS)[4]
While not classified as a "High Potency" API (HPAPI), this intermediate acts as a significant irritant. The chlorine substituent increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated quinolines.
GHS Classification (Regulation (EC) No 1272/2008)[5]
-
Signal Word: WARNING
-
Hazard Statements:
Toxicological Insights
-
Acute Toxicity: Data is limited, but structural analogs (e.g., 7-chloro-4-quinolinol) suggest low acute oral toxicity (LD50 > 2000 mg/kg in rats).
-
Dust Explosion Hazard: As with most fine organic powders, high concentrations of dust in the air can form explosive mixtures. Grounding of equipment during transfer is mandatory.
Strategic Handling & Storage Protocols
Engineering Controls
-
Primary Containment: All solid handling (weighing, transfer) must occur within a Class II Biosafety Cabinet or a chemical fume hood with a face velocity > 0.5 m/s.
-
Dust Control: Use static-dissipative liners for weighing boats.
-
Ventilation: Local Exhaust Ventilation (LEV) is required if open-handling outside a hood is unavoidable (not recommended).
Personal Protective Equipment (PPE) Matrix
| Body Part | Recommended Protection | Rationale |
| Respiratory | N95 (US) or P2 (EU) Dust Mask | Prevents inhalation of fine particulates (H335). |
| Hands | Nitrile Gloves (Min 0.11mm thick) | Standard nitrile provides >480 min breakthrough protection against solid contact. |
| Eyes | Chemical Safety Goggles | Safety glasses are insufficient due to the risk of airborne dust entering the eyes (H319). |
| Body | Lab Coat (Cotton/Poly blend) | Prevents accumulation on street clothes. |
Storage Stability
-
Hygroscopicity: The compound is slightly hygroscopic. Store in tightly sealed containers.
-
Light Sensitivity: Protect from direct sunlight to prevent slow photo-degradation (yellowing).
-
Incompatibilities: Strong oxidizing agents (peroxides, permanganates) and strong acids.
Synthesis & Process Safety (Conrad-Limpach Protocol)
For researchers synthesizing this compound rather than purchasing it, the Conrad-Limpach synthesis is the standard route. This process involves significant thermal risks.
Reaction: m-Chloroaniline + Ethyl Acetoacetate
Process Safety Workflow
The critical safety step is the thermal cyclization at 250°C. Failure to remove ethanol or inadequate temperature control can lead to violent flashing of solvent vapors.
Caption: Conrad-Limpach synthesis workflow highlighting the critical thermal cyclization risk point.
Protocol Summary
-
Condensation: Reflux m-chloroaniline and ethyl acetoacetate in toluene with a catalytic amount of acid. Use a Dean-Stark trap to remove water.
-
Cyclization (High Hazard): Add the resulting Schiff base dropwise into boiling Dowtherm A (or Diphenyl ether) at 250°C .
-
Why: High temperature is required to overcome the activation energy for aromatic nucleophilic substitution (ring closure).
-
Precaution: Rapid addition causes massive ethanol evolution. Add slowly to prevent foam-over.
-
-
Workup: Cool the mixture to ~80°C and dilute with a non-polar solvent (e.g., Hexane or Ligroin) to precipitate the product. Filter and wash with acetone.
Emergency Response Protocols
Exposure Response Logic
Caption: Immediate First Aid response logic for exposure to 7-Chloro-2-methylquinolin-4-ol.
Fire Fighting Measures
-
Extinguishing Media: Water spray, Carbon dioxide (CO2), Dry chemical powder, or Alcohol-resistant foam.
-
Hazardous Combustion Products: Emits toxic fumes of Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and Carbon Monoxide under fire conditions. Firefighters must wear SCBA.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 7-Chloro-4-hydroxy-2-methylquinoline (CAS 15644-88-9). Merck KGaA.
-
PubChem. (2024).[4][5] Compound Summary: 7-Chloro-2-methylquinolin-4-ol. National Library of Medicine.
-
Organic Syntheses. (1947). 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid (Reference for Conrad-Limpach conditions). Org. Synth. 1947, 27, 48.
-
European Chemicals Agency (ECHA). (2024).[5] C&L Inventory: Quinoline derivatives hazards.
Sources
- 1. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. 7-Chloro-4-methylquinoline | C10H8ClN | CID 170437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 7-Chloro-2-methylquinolin-4-ol as a Strategic Chemical Intermediate
Executive Summary
7-Chloro-2-methylquinolin-4-ol (CAS: 486-70-4) serves as a "privileged scaffold" in medicinal chemistry, acting as the critical divergence point for the synthesis of 4-aminoquinoline therapeutics. While structurally homologous to the chloroquine precursor (7-chloroquinolin-4-ol), the addition of the C2-methyl group introduces steric and electronic parameters that modulate metabolic stability and receptor binding affinity.
This guide details the technical utility of this intermediate, focusing on its synthesis via the Conrad-Limpach protocol, its activation to the electrophilic 4,7-dichloro-2-methylquinoline , and its downstream application in developing antimalarial, antitubercular, and antiproliferative agents.
Chemical Profile & Reactivity
The molecule exists in a tautomeric equilibrium between the enol form (4-ol ) and the keto form (4(1H)-quinolone ). In solid state and polar solvents, the quinolone tautomer predominates, which dictates the choice of reagents for functionalization.
| Property | Specification |
| IUPAC Name | 7-Chloro-2-methylquinolin-4-ol |
| CAS Number | 486-70-4 |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Key Tautomer | 7-Chloro-2-methyl-4(1H)-quinolone |
| Solubility | Low in water; soluble in hot acetic acid, DMSO, DMF. |
| Reactivity Hub | C4-Position: Nucleophilic displacement (after activation).[1] C7-Position: Halogen handle for cross-coupling (less reactive). |
Synthesis Protocol: The Conrad-Limpach Method
The most robust industrial route to 7-Chloro-2-methylquinolin-4-ol is the Conrad-Limpach synthesis .[2] This thermal cyclization offers scalability and high regioselectivity compared to the Gould-Jacobs reaction.
Phase A: Enamine Formation
Reaction: Condensation of m-chloroaniline with ethyl acetoacetate.
-
Reagents: m-Chloroaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Benzene or Toluene (Solvent), p-TsOH (Catalytic).
-
Procedure:
-
Charge a reactor with m-chloroaniline and ethyl acetoacetate in toluene.
-
Add catalytic p-toluenesulfonic acid.
-
Heat to reflux with a Dean-Stark trap to continuously remove water.
-
Endpoint: Cessation of water evolution indicates formation of the enamine intermediate (ethyl 3-(3-chlorophenylamino)but-2-enoate).
-
Concentrate the solution to yield the crude enamine oil.
-
Phase B: Thermal Cyclization
Critical Parameter: Temperature must exceed 250°C to favor the kinetic cyclization to the 4-ol over other side products.
-
Reagents: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) or Paraffin oil.
-
Procedure:
-
Pre-heat Dowtherm A to 250–260°C in a separate vessel.
-
Add the crude enamine dropwise to the boiling solvent. Crucial: The addition rate must be slow enough to maintain the temperature above 245°C. Drops in temperature lead to polymerization or incomplete cyclization.
-
Ethanol is evolved rapidly; ensure efficient venting.
-
After addition, maintain reflux for 30–60 minutes.
-
Cool to room temperature. The product, 7-Chloro-2-methylquinolin-4-ol, will precipitate as a solid.
-
Purification: Filter the solid and wash with hexane or acetone to remove residual Dowtherm A. Recrystallize from ethanol/acetic acid if necessary.
-
Visualization: Synthesis Pathway
Figure 1: The Conrad-Limpach synthesis route requiring high-temperature cyclization to form the quinoline core.
Activation: Synthesis of 4,7-Dichloro-2-methylquinoline
The 4-hydroxyl group is a poor leaving group. To utilize this scaffold for drug synthesis, it must be converted into the 4-chloro derivative, a potent electrophile for SNAr reactions.
Protocol
-
Reagents: 7-Chloro-2-methylquinolin-4-ol (1.0 eq), Phosphorus Oxychloride (POCl₃, 5–10 eq).
-
Conditions: Reflux (105°C) for 2–4 hours.
-
Mechanism: The enol oxygen attacks the phosphorus, creating a dichlorophosphate leaving group, which is then displaced by a chloride ion.
-
Workup (Safety Critical):
Downstream Applications: From Intermediate to API
Once activated to 4,7-dichloro-2-methylquinoline , the scaffold undergoes Nucleophilic Aromatic Substitution (SNAr) at the C4 position. The C2-methyl group remains intact, providing steric bulk that differentiates these analogs from standard chloroquine derivatives.
Application A: 4-Aminoquinoline Antimalarials & Anticancers
The 4-chloro group is displaced by diamines (e.g., 1,4-diaminopentane, N,N-diethyl-1,4-pentanediamine).
-
Reaction: 4,7-dichloro-2-methylquinoline + Amine
4-amino-7-chloro-2-methylquinoline derivative. -
Significance: These derivatives exhibit activity against chloroquine-resistant Plasmodium falciparum and various cancer cell lines (MCF7, MDA-MB468) by inhibiting heme crystallization or inducing apoptosis.
Application B: Antitubercular Sulfonamides
Recent research utilizes this scaffold to synthesize N-(quinolin-4-yl) sulfonamides.
-
Mechanism: The 4-amino derivative is coupled with sulfonyl chlorides.
-
Target: Inhibition of Mycobacterium tuberculosis pathways.[3]
Application C: Montelukast Precursors (Structural Link)
While Montelukast is typically synthesized via 7-chloroquinaldine (7-chloro-2-methylquinoline), the 4-ol derivative is a viable precursor.
-
Reduction: 4,7-dichloro-2-methylquinoline can be reduced (hydrodechlorination) to remove the C4-chlorine, yielding 7-chloro-2-methylquinoline .
-
Utility: This links the 4-ol intermediate to the synthesis of leukotriene receptor antagonists.
Visualization: Divergent Synthesis Workflow
Figure 2: Divergent synthesis pathways transforming the 4-ol scaffold into bioactive classes.
Expert Insights & Troubleshooting
Regioselectivity in Synthesis
In the Conrad-Limpach synthesis, using m-chloroaniline can theoretically yield two isomers: the 7-chloro and the 5-chloro derivative.
-
Insight: The 7-chloro isomer is sterically favored during the cyclization of the enamine. However, trace amounts of the 5-chloro isomer may form. Recrystallization from ethanol is usually sufficient to isolate the pure 7-chloro isomer due to differential solubility.
Handling the 4-Chloro Derivative
4,7-dichloro-2-methylquinoline is a skin irritant and hydrolytically unstable over long periods.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis back to the 4-ol.
-
Reaction Monitoring: When coupling with amines, monitor by TLC. The 4-chloro starting material is less polar than the 4-amino product.
The "2-Methyl" Effect
Why use the 2-methyl variant over the standard chloroquine scaffold?
-
Metabolic Blocking: The methyl group at C2 blocks metabolic oxidation at this position (a common clearance pathway for quinolines).
-
Lipophilicity: It slightly increases LogP, potentially enhancing membrane permeability for intracellular targets (e.g., the parasitic food vacuole).
References
-
Conrad-Limpach Synthesis: Mechanism and application in quinoline synthesis. SynArchive. Link
-
Synthesis of 4-Aminoquinolines: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Institutes of Health (NIH) / PMC. Link
-
Antitubercular Applications: N-(3-((diethylamino) methyl)-4-hydroxyphenyl)-n-(quinolin-4-yl) sulfonamides for the treatment of tuberculosis. Google Patents (WO2013102936A1). Link
-
Reaction with Amines: Ultrasonic reaction of 4,7-dichloroquinoline with thiosemicarbazide. ResearchGate. Link
-
General Chemical Data: 7-Chloro-2-methylquinoline Structure and Properties. ChemSrc. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2013102936A1 - N-(3-((diethylamino) methyl)-4-hydroxyphenyl)-n-(quinolin-4-yl) sulfonamides for the treatment of tuberculosis and process of preparation thereof - Google Patents [patents.google.com]
- 4. WO2013102936A1 - N-(3-((diethylamino) methyl)-4-hydroxyphenyl)-n-(quinolin-4-yl) sulfonamides for the treatment of tuberculosis and process of preparation thereof - Google Patents [patents.google.com]
Technical Guide: 7-Chloro-2-methylquinolin-4-ol Bioactivity & Application
[1]
Executive Summary
7-Chloro-2-methylquinolin-4-ol (CAS: 4965-33-7), often referred to as 7-chloroquinaldine-4-ol, represents a "privileged scaffold" in medicinal chemistry.[1] While often categorized merely as a synthetic intermediate—most notably for the antiasthmatic Montelukast and chloroquine-class antimalarials—this heterocyclic core possesses latent intrinsic bioactivity that is unlocked through specific functionalization.[1]
This guide provides a technical deep-dive into the compound's synthesis , biological evaluation protocols , and mechanistic potential .[2] It is designed for researchers seeking to utilize this scaffold for novel antimicrobial or anticancer drug discovery.[1][2]
Part 1: Chemical Profile & Synthesis
The bioactivity of quinoline derivatives is strictly dependent on the purity and isomeric integrity of the core scaffold. The Conrad-Limpach synthesis remains the gold standard for producing high-fidelity 4-hydroxyquinolines, avoiding the formation of the kinetically favored but biologically less relevant 2-quinolone isomer.
Structural Properties
| Property | Value | Relevance |
| Molecular Formula | C₁₀H₈ClNO | Core pharmacophore |
| Molecular Weight | 193.63 g/mol | Fragment-based drug design (FBDD) compatible |
| LogP | ~2.5 - 3.0 | Good membrane permeability potential |
| H-Bond Donors/Acceptors | 1 / 2 | Interaction with DNA bases or Heme carboxylates |
| Key Functional Handle | 4-OH (Tautomerizes to 4-one) | Gateway for chlorination (POCl₃) to access 4-amino derivatives |
Validated Synthesis Protocol (Conrad-Limpach)
This protocol favors the thermodynamic product (4-hydroxyquinoline) over the kinetic product (4-amino ketone).[1][2]
Reagents:
Step-by-Step Methodology:
-
Schiff Base Formation: Combine m-chloroaniline and ethyl acetoacetate in benzene with catalytic acetic acid.[1][2] Reflux with a Dean-Stark trap to continuously remove water.[1][2] Checkpoint: Monitor disappearance of aniline by TLC (Hexane:EtOAc 7:3).
-
Isolation: Evaporate solvent to obtain the crude β-anilinocrotonate (Schiff base).[1][2]
-
Thermal Cyclization: Heat Diphenyl ether to 250°C (critical temperature). Add the crude Schiff base dropwise to the boiling solvent.[2] Note: Rapid addition ensures immediate cyclization before polymerization can occur.[1][2]
-
Ethanol Evolution: Vigorous evolution of ethanol vapor confirms cyclization.[1][2]
-
Precipitation: Cool the mixture to room temperature. Dilute with hexane or petroleum ether to precipitate the product.[1][2]
-
Purification: Filter and wash with acetone. Recrystallize from ethanol to yield off-white crystals (MP: >280°C).
Synthesis Workflow Diagram
Caption: Two-stage Conrad-Limpach synthesis favoring the thermodynamic 4-hydroxyquinoline product.
Part 2: Bioactivity Domains & Protocols
While the 4-OH parent compound is often less potent than its 4-amino derivatives, it serves as a critical negative control or a starting point for structure-activity relationship (SAR) studies.[1][2]
Domain A: Antimicrobial Activity
The 4-quinolone core mimics the structure of fluoroquinolones (e.g., Ciprofloxacin), potentially interacting with bacterial DNA gyrase, albeit with lower affinity due to the lack of a C3-carboxyl group.[2]
Protocol: Broth Microdilution (MIC Determination)
-
Purpose: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram+) and E. coli (Gram-).
-
Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative).[1][2]
-
Procedure:
-
Prepare stock solution of 7-chloro-2-methylquinolin-4-ol in DMSO (10 mg/mL).
-
In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton broth (Final range: 512 µg/mL to 0.5 µg/mL).
-
Inoculate wells with
CFU/mL of bacterial suspension.[1][2] -
Incubate at 37°C for 18–24 hours.
-
Readout: The lowest concentration showing no visible turbidity is the MIC.[1][2] Add Resazurin dye (0.01%) for colorimetric confirmation (Blue = Inhibition, Pink = Growth).[1][2]
-
Domain B: Anticancer & Cytotoxicity
Quinoline derivatives often act as DNA intercalators or kinase inhibitors.[1][2] The 7-chloro substitution enhances lipophilicity, aiding cellular penetration.[1][2]
Protocol: MTT Cell Viability Assay
-
Procedure:
Part 3: Mechanistic Insight & Activation
The biological utility of 7-chloro-2-methylquinolin-4-ol is best understood as a "switchable" pharmacophore.[1]
-
State 1 (4-OH/4-One): Low affinity for Heme; moderate DNA interaction.[1][2] Acts primarily as a hydrogen bond donor/acceptor.[1][2]
-
State 2 (4-Amino derivative): Generated by chlorination (POCl₃) followed by nucleophilic substitution.[1][2] This unlocks high-affinity Heme binding (antimalarial) and enhanced DNA intercalation (anticancer).[1][2]
Mechanism of Action Diagram
Caption: Activation pathway transforming the latent hydroxy-quinoline scaffold into a potent inhibitor of Heme or DNA replication.[1][2]
References
-
Conrad, M., & Limpach, L. (1887).[2] Über das Chinaldin und seine Derivate. Berichte der deutschen chemischen Gesellschaft.
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 69089, 2-Methylquinolin-4-ol. Retrieved from .[1][2]
-
Mishra, M., et al. (2013).[1][2] N-(3-((diethylamino) methyl)-4-hydroxyphenyl)-n-(quinolin-4-yl) sulfonamides for the treatment of tuberculosis. World Intellectual Property Organization, WO2013102936A1.[1][2] .
-
Kouznetsov, V. V., et al. (2022).[1][2] Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity. Pharmaceuticals, 15(10), 1234.[2] .[1][2]
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. .[1][2]
Methodological & Application
Application Note: 7-Chloro-2-methylquinolin-4-ol as a Privileged Scaffold for Anticancer Drug Discovery
Executive Summary
7-Chloro-2-methylquinolin-4-ol (CAS: 4886-15-1), also known as 7-chloro-4-hydroxy-2-methylquinoline, serves as a critical privileged scaffold in oncology drug discovery. Unlike a standalone drug, its primary application is as a high-value intermediate for synthesizing 4-substituted quinoline derivatives .
The 7-chloroquinoline core is historically validated (e.g., Chloroquine), but the 2-methyl substitution provides unique steric and metabolic stability profiles. In anticancer research, this scaffold is chemically "activated" to generate libraries of:
-
Tyrosine Kinase Inhibitors (TKIs): Targeting c-Src, EGFR, and VEGFR.
-
DNA Intercalators: Inducing apoptosis via topoisomerase inhibition.
-
MDR Reversal Agents: Overcoming multidrug resistance in solid tumors.
This guide details the chemical activation protocol , library synthesis , and biological validation workflows necessary to utilize this compound effectively.
Chemical Profile & Mechanism of Action[1][2]
Physicochemical Properties
| Property | Value | Relevance to Protocol |
| Molecular Formula | C₁₀H₈ClNO | Core scaffold composition. |
| Molecular Weight | 193.63 g/mol | Calculation of molar equivalents. |
| Solubility | DMSO, DMF (High); Water (Low) | Requires organic solvents for stock solutions. |
| Acidity (pKa) | ~10.8 (OH group) | Weakly acidic; exists in tautomeric equilibrium with the quinolone form. |
| Stability | Stable solid; Hygroscopic | Store in desiccator; protect from moisture before POCl₃ reaction. |
Pharmacophore Mechanism
The 7-chloro-2-methylquinolin-4-ol scaffold acts as a "warhead carrier." It does not bind effectively in its native hydroxyl form. It must be functionalized at the C4 position.
-
The "Anchor" (N1 & C4): The quinoline nitrogen and the substituent at C4 often form hydrogen bonds within the ATP-binding pocket of kinases.
-
The "Clamps" (C7-Cl): The chlorine atom at position 7 enhances lipophilicity and fits into hydrophobic pockets (e.g., in the heme binding site or kinase allosteric sites).
-
The "Shield" (C2-Me): The 2-methyl group restricts rotation and provides metabolic stability against oxidation at the C2 position.
Experimental Protocols
Protocol A: Scaffold Activation (Chlorination)
Objective: Convert the inactive 4-hydroxyl group into a reactive 4-chloro leaving group to create 4,7-dichloro-2-methylquinoline . This is the prerequisite step for all anticancer applications.
Safety Warning: Phosphorus oxychloride (POCl₃) is highly toxic and reacts violently with water. Perform all steps in a fume hood.
Materials:
-
Starting Material: 7-Chloro-2-methylquinolin-4-ol (1.0 eq)
-
Reagent: Phosphorus oxychloride (POCl₃) (5.0 eq)
-
Solvent: Anhydrous Toluene (optional, can run neat)
-
Quenching: Crushed ice, NH₄OH (25%)
Step-by-Step Procedure:
-
Setup: Oven-dry a round-bottom flask (RBF) and equip it with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.
-
Addition: Charge the RBF with 7-Chloro-2-methylquinolin-4-ol (e.g., 1.93 g, 10 mmol).
-
Reagent: Carefully add POCl₃ (4.6 mL, 50 mmol) dropwise. Note: The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (105–110°C) for 2–4 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 3:1). The starting material spot (polar, near baseline) should disappear, replaced by a non-polar spot (Rf ~0.8).
-
Workup (Critical):
-
Cool the reaction mixture to room temperature.
-
Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).
-
Pour the viscous residue slowly onto crushed ice (approx. 100g) with vigorous stirring.
-
Neutralize the solution to pH 8–9 using NH₄OH. A precipitate will form.
-
-
Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven.
-
Yield Expectation: 85–95%.
-
Product: 4,7-Dichloro-2-methylquinoline.
-
Protocol B: Synthesis of Anticancer Derivatives (SɴAr)
Objective: Synthesize a 4-amino-substituted anticancer candidate (e.g., a tyrosine kinase inhibitor analog) via Nucleophilic Aromatic Substitution.
Materials:
-
Intermediate: 4,7-Dichloro-2-methylquinoline (from Protocol A).
-
Nucleophile: 4-Aminoacetophenone or a substituted Benzimidazole (1.1 eq).
-
Catalyst: Catalytic HCl (drops) or p-Toluenesulfonic acid (PTSA).
-
Solvent: Ethanol or Isopropanol.
Step-by-Step Procedure:
-
Dissolution: Dissolve 4,7-Dichloro-2-methylquinoline (1.0 eq) in Ethanol (10 mL/g).
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq).
-
Catalysis: Add 2–3 drops of conc. HCl to protonate the quinoline nitrogen, activating the C4 position for nucleophilic attack.
-
Reflux: Heat to reflux for 6–12 hours. A color change (often yellow to orange/red) indicates product formation.
-
Precipitation: Cool to room temperature. The product often precipitates as the hydrochloride salt.
-
Purification: Filter the solid. If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Ether.
Biological Validation (In Vitro)[3]
Protocol C: Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC₅₀ of the synthesized derivatives against cancer cell lines (e.g., MCF-7, HeLa, A549).
Workflow:
-
Seeding: Plate cancer cells (5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Dissolve derivatives in DMSO (Stock: 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Add to wells.
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with DMSO.
-
Analysis: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
Comparative Potency Data (Reference Values):
| Compound Class | Target Cell Line | Typical IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Parent Scaffold (4-OH) | MCF-7 / HeLa | > 100 (Inactive) | N/A |
| 4-Amino-Benzimidazole | CCRF-CEM (Leukemia) | 0.6 – 2.0 | c-Src Kinase Inhibition |
| 4-Hydrazone Derivative | HCT-116 (Colon) | 1.5 – 5.0 | Apoptosis Induction |
| 4-Thioalkyl Derivative | A549 (Lung) | 3.0 – 8.0 | ROS Generation |
Visualizations
Synthesis & Activation Pathway
This diagram illustrates the transformation of the inert scaffold into active anticancer agents.
Figure 1: The chemical activation workflow converting the 4-OH scaffold into the reactive 4-Cl intermediate, enabling library generation.
Mechanistic Interaction Network
How the derivatives interact with cellular targets.
Figure 2: Multi-target mechanism of action for 7-chloro-2-methylquinoline derivatives in cancer cells.
References
-
National Center for Biotechnology Information (NCBI). 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395. PubChem Compound Summary. Available at: [Link]
-
Sestito, S., et al. (2018). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. Pharmaceuticals.[1][2] Available at: [Link]
-
Gomes, P.A.T.M., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity. Pharmaceuticals (MDPI). Available at: [Link]
-
Miletic, I., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth.[3] International Journal of Molecular Sciences. Available at: [Link]
-
Chemistry Steps. POCl3 for Dehydration and Chlorination Mechanisms. Available at: [Link]
Sources
Application Note: Convergent Synthesis of Montelukast Sodium via the 7-Chloro-2-methylquinoline Pathway
Abstract
This application note details an optimized, convergent protocol for the synthesis of Montelukast Sodium (Singulair®), focusing on the critical utilization of the 7-Chloro-2-methylquinoline intermediate. Unlike linear approaches, this modular strategy emphasizes the control of critical process parameters (CPPs) during the condensation and asymmetric reduction steps to minimize the formation of the cis-isomer and styrene elimination impurities. We present a validated workflow achieving >99.5% purity via a Dicyclohexylamine (DCHA) salt purification strategy.
Synthetic Strategy & Pathway
The synthesis relies on a convergent assembly involving three key molecular fragments. The core strategy utilizes 7-Chloro-2-methylquinoline (1) as the anchor for the styryl backbone. The pathway is designed to avoid the instability associated with early-stage thiol introduction.
Reaction Pathway Diagram
The following flowchart illustrates the critical nodes in the synthetic logic, highlighting the stereoselective reduction and the SN2 coupling mechanism.
Caption: Convergent synthetic workflow for Montelukast Sodium, highlighting the critical asymmetric reduction and in-situ mesylate coupling steps.
Experimental Protocols
Module 1: The Styryl Condensation (Backbone Formation)
Objective: Synthesize the vinyl-quinoline intermediate. Reaction: Knoevenagel-type condensation of 7-chloro-2-methylquinoline with isophthalaldehyde.
Protocol:
-
Charge: In a 2L reactor equipped with a Dean-Stark trap, charge 7-Chloro-2-methylquinoline (100 g, 0.56 mol), Isophthalaldehyde (226 g, 1.68 mol, 3.0 eq), and Xylene (1000 mL).
-
Catalyst: Add Acetic Anhydride (100 mL) and catalytic p-TsOH (5 g).
-
Reflux: Heat to reflux (approx. 140°C) for 12–15 hours. Monitor water collection in the trap.
-
Workup: Cool to 0–5°C. The product precipitates. The excess isophthalaldehyde remains in the xylene mother liquor.
-
Filtration: Filter the yellow solid and wash with cold hexanes (2 x 200 mL).
-
Purification: Recrystallize from Ethyl Acetate/Hexanes to remove the cis-isomer.
-
Target: Trans-isomer >98%.
-
Note: Isophthalaldehyde is used in excess to prevent polymerization or double-condensation.
-
Module 2: Asymmetric Reduction (The Chiral Center)
Objective: Stereoselective reduction of the ketone intermediate to the (S)-alcohol. Reagent: (-)-DIP-Cl (Diisopinocampheylchloroborane).[1]
Scientific Rationale: Direct reduction with NaBH4 yields a racemic mixture. Using (-)-DIP-Cl provides excellent face selectivity due to the steric bulk of the pinanyl ligands, directing the hydride attack to form the (S)-alcohol, which is essential for the biological activity of Montelukast [1].
Protocol:
-
Dissolution: Dissolve the Keto-Ester Intermediate (50 g) in anhydrous THF (500 mL) under Nitrogen.
-
Cooling: Cool the solution to -25°C to -30°C . Critical Parameter: Temperature control is vital to maximize enantiomeric excess (ee).
-
Addition: Slowly add (-)-DIP-Cl (1.5 eq) as a solution in THF/Hexane, maintaining internal temperature < -20°C.
-
Aging: Stir at -20°C for 8 hours. Monitor by HPLC (Chiral column).
-
Quench: Quench with Acetone (20 mL) followed by 10% NaOH solution.
-
Isolation: Extract with Ethyl Acetate. The organic layer contains the chiral alcohol.
-
Data Check: Expected ee > 98%.
Module 3: Thiol Coupling via In-Situ Mesylation
Objective: Coupling the side chain 1-(mercaptomethyl)cyclopropylacetic acid to the backbone. Challenge: The mesylate intermediate is highly unstable and prone to elimination (forming a styrene impurity). It must be generated and consumed in situ [2].
Protocol:
-
Mesylation:
-
Dissolve the (S)-Alcohol (20 g) in Toluene (200 mL).
-
Cool to -15°C .
-
Add Diisopropylethylamine (DIPEA, 1.5 eq).
-
Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 30 mins.
-
Validation: Check TLC/HPLC for complete conversion to mesylate. Do not isolate.
-
-
Coupling:
-
In a separate vessel, prepare the Thiolate Salt : Mix 1-(mercaptomethyl)cyclopropylacetic acid (1.2 eq) with NaH (2.5 eq) in DMF/THF at 0°C.
-
Transfer the cold Mesylate solution (-15°C) into the Thiolate slurry slowly.
-
Allow to warm to -5°C and stir for 4 hours.
-
-
Workup: Quench with dilute tartaric acid solution. Extract with Ethyl Acetate.[2][3]
Purification Strategy: The DCHA Salt System
Direct crystallization of Montelukast Sodium is difficult due to its amorphous nature. The industry standard involves an intermediate purification via the Dicyclohexylamine (DCHA) salt [3].[2]
Table 1: Purification Efficiency
| Stage | Purity (HPLC) | Key Impurity Removed |
| Crude Free Acid | 85-90% | Styrene derivative, Unreacted Thiol |
| DCHA Salt | >99.5% | Sulfoxide, Cis-isomer, Regio-isomers |
| Final Sodium Salt | >99.8% | Trace solvents |
Protocol:
-
Dissolve Crude Free Acid in Ethyl Acetate.
-
Add Dicyclohexylamine (1.1 eq).
-
Seed with pure DCHA salt crystals and age at 20°C for 12 hours.
-
Filter the thick slurry.
-
Salt Break: Suspend the solid in Toluene/Water. Add Acetic Acid to pH 4-5. Separate the organic layer (contains pure Montelukast acid).
-
Sodium Salt Formation: Treat the toluene solution with ethanolic NaOH (1.0 eq). Lyophilize or spray dry to obtain the amorphous Montelukast Sodium.
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Enantiomeric Excess (ee) | High temperature during reduction | Ensure DIP-Cl addition is strictly at < -20°C. |
| Styrene Impurity (>1%) | Elimination of Mesylate | Reduce Mesylation temperature; Ensure rapid addition of Thiolate. |
| Sulfoxide Impurity | Oxidation by air | Sparge all solvents with Nitrogen; Use antioxidants during workup. |
| Cis-Isomer Formation | Light exposure | Perform all steps in amber glassware or under yellow light (Montelukast is photosensitive). |
References
-
King, A. O., et al. (1993). "Efficient Synthesis of Montelukast Sodium." Journal of Organic Chemistry, 58(14), 3731-3735.
-
Bhardwaj, M., et al. (2011).[4] "Process for the preparation of Montelukast and its salts."[1][2][3][5][6][7][8][9][10] European Patent EP1812394.
-
Merck & Co., Inc. (1997). "Method of preparing crystalline Montelukast Sodium." U.S. Patent 5,614,632.[6][7][9]
-
Sunil Kumar, I.V., et al. (2010). "Identification, Synthesis and Characterization of Impurities of Montelukast Sodium." Asian Journal of Chemistry, 22(1), 34-42.
Sources
- 1. CN103012261A - Method for preparing montelukast sodium and intermediate of montelukast sodium - Google Patents [patents.google.com]
- 2. books.rsc.org [books.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 5. EP2260025A2 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 6. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. nbinno.com [nbinno.com]
- 9. WO2014001860A1 - Process for preparation of montelukast sodium - Google Patents [patents.google.com]
- 10. sciforum.net [sciforum.net]
Application Note: Advanced Protocols for the N-Oxidation of Quinoline Compounds
Executive Summary & Strategic Rationale
The conversion of quinoline to quinoline N-oxide is a fundamental activation step in heterocyclic chemistry. While the parent quinoline ring is electron-deficient and resistant to electrophilic attack, the N-oxide moiety introduces a "push-pull" electronic system. This allows for regioselective functionalization at the C2 and C4 positions via nucleophilic attack (e.g., Reissert-Henze reaction) or electrophilic substitution at C4, making it a versatile pharmacophore precursor in drug discovery.
This guide moves beyond generic textbook procedures to provide three field-validated protocols. The choice of method depends heavily on scale, substrate sensitivity, and downstream purification capabilities.
Strategic Decision Matrix: Selecting Your Oxidant
| Feature | Method A: mCPBA | Method B: Na₂WO₄ / H₂O₂ | Method C: UHP / Phthalic Anhydride |
| Primary Use Case | Small scale (<1g), complex substrates | Large scale (>10g), "Green" chemistry | Acid-sensitive or moisture-sensitive substrates |
| Reagent Cost | High | Low | Moderate |
| Atom Economy | Poor (Stoichiometric acid waste) | Excellent (Water is byproduct) | Moderate (Phthalic acid waste) |
| Workup Difficulty | High (Removing benzoic acid) | Low (Extraction/Crystallization) | Moderate (Precipitation of phthalic acid) |
| Safety Profile | Shock sensitive (solid) | Exothermic / Peroxide accumulation | Safer solid H₂O₂ source |
Mechanistic Insight
Understanding the mechanism is critical for troubleshooting. The reaction involves the electrophilic attack of the peracid oxygen onto the lone pair of the quinoline nitrogen.
Visualization: The "Butterfly" Transition State
The following diagram illustrates the concerted mechanism typical of peracid oxidations (Bartlett mechanism), applicable to both mCPBA and the in situ generated peracids from Methods B and C.
Caption: Concerted electrophilic oxygen transfer mechanism. The nitrogen lone pair attacks the electrophilic oxygen of the peracid.
Protocol A: The Gold Standard (mCPBA)
Best for: Discovery chemistry, milligram scales, and substrates tolerant of acidic byproducts.
Reagents
-
Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 77% max purity (1.1 – 1.2 equiv). Note: Commercial mCPBA is effectively ~70-75%; adjust mass calculation accordingly.
-
Solvent: Dichloromethane (DCM) or Chloroform.
Step-by-Step Methodology
-
Preparation: Dissolve the quinoline substrate in DCM (0.1 M concentration). Cool the solution to 0°C in an ice bath.
-
Why? Although the reaction can proceed at RT, starting cold minimizes exotherms and improves regioselectivity if other oxidizable nitrogens are present.
-
-
Addition: Add mCPBA portion-wise as a solid over 5–10 minutes.
-
Self-Validation: The solution often turns from colorless to pale yellow/orange as the N-oxide forms.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring (Critical): Check via TLC.
-
TLC Tip: N-oxides are significantly more polar (lower R_f) than the starting material. Use a polar eluent (e.g., 5-10% MeOH in DCM).
-
Visualization: N-oxides are UV active and often stain intensely with Iodine or Dragendorff’s reagent.
-
-
Workup (The "Acid Trap"):
-
Issue: m-Chlorobenzoic acid (mCBA) is the byproduct and is difficult to separate from polar N-oxides.
-
Procedure: Dilute with DCM. Wash the organic layer twice with 1M NaOH or 10% K₂CO₃.
-
Caution: Ensure your N-oxide does not partition into the aqueous phase. If the N-oxide is highly water-soluble (e.g., contains amino/hydroxyl groups), skip the aqueous wash and use solid-phase purification (see Section 6).
-
-
Isolation: Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Catalytic Green Oxidation (Na₂WO₄ / H₂O₂)
Best for: Scale-up (>10g), cost-efficiency, and simple workup.
Reagents
-
Catalyst: Sodium Tungstate Dihydrate (Na₂WO₄[3][4]·2H₂O) (0.02 – 0.05 equiv / 2-5 mol%)
-
Oxidant: Hydrogen Peroxide (30% aq) (1.5 – 2.0 equiv)
-
Solvent: Methanol or Ethanol (miscible allows single phase).
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the quinoline and Na₂WO₄ catalyst in Methanol.
-
Addition: Add the H₂O₂ solution slowly at RT.
-
Reaction: Heat the mixture to 60°C for 3–6 hours.
-
Quenching (Mandatory Safety Step):
-
Test the solution with Starch-Iodide paper .[8] If it turns blue/black, active peroxide is present.
-
Add saturated Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite solution dropwise until the starch-iodide test is negative.
-
Hazard:[9][10][11][12]NEVER concentrate a reaction mixture containing excess peroxides to dryness. It can explode.
-
-
Workup:
Protocol C: The Mild "Anhydrous" Route (UHP / Phthalic Anhydride)
Best for: Labile substrates that cannot survive aqueous H₂O₂ or strong acids.
Reagents
-
Oxidant Source: Urea-Hydrogen Peroxide (UHP) adduct (2.0 equiv)
-
Activator: Phthalic Anhydride (1.0 – 1.2 equiv)
-
Solvent: Ethyl Acetate or Acetonitrile.
Step-by-Step Methodology
-
Principle: UHP releases H₂O₂ in a controlled manner, which reacts with phthalic anhydride to generate monoperoxyphthalic acid in situ.
-
Procedure: Suspend UHP and Phthalic Anhydride in Ethyl Acetate. Add the quinoline substrate.
-
Reaction: Stir at RT. The reaction is heterogeneous initially but may clarify as the anhydride reacts.
-
Workup:
-
Upon completion, filter the mixture. The solid residue is often Phthalic Acid/Urea byproduct.
-
Wash the filtrate with NaHCO₃ to remove remaining acid.
-
Dry and concentrate.
-
Critical Workflow: Purification of Water-Soluble N-Oxides
A common failure mode is the loss of product during aqueous workup due to the high polarity of the N-oxide bond (
Decision Tree for Purification
Caption: Workflow for selecting the appropriate purification technique based on product solubility.
Specialized Purification Tips:
-
Chromatography: Use Neutral Alumina instead of Silica Gel if the N-oxide streaks or decomposes. If using Silica, add 1% Triethylamine to the eluent to deactivate acidic sites.
-
Crystallization: Many quinoline N-oxides crystallize well from Acetone/Hexane or Toluene.
Safety & Hazard Analysis (E-E-A-T)
-
Peroxide Hazard: Concentrating solutions containing hydrogen peroxide or organic peracids can lead to explosions. Always test for peroxides (Starch-Iodide) and quench with a reducing agent (Thiosulfate/Bisulfite) before using a rotary evaporator.
-
mCPBA: Commercial mCPBA is shock-sensitive in its pure form. It is stabilized with water/acid. Do not dry it completely; store it in the refrigerator.
-
Quinoline Toxicity: Quinoline is a potential carcinogen and hepatotoxin. It is readily absorbed through the skin. Double-gloving (Nitrile) and working in a fume hood are mandatory.
References
-
Mechanism of Peracid Oxidation: Bartlett, P. D.[5] Record of Chemical Progress1950 , 11, 47. (The classic "Butterfly Mechanism").
-
mCPBA Preparation & Purification: McDonald, R. N.; Steppel, R. N.; Dorsey, J. E.[5] Organic Syntheses1970 , 50,[5] 15.
-
Tungstate Catalyzed Oxidation: Payne, G. B.; Williams, P. H.[15] Journal of Organic Chemistry1959 , 24, 54.
-
UHP/Phthalic Anhydride Protocol: Lutz, M.; Wenzler, M.; Likhotvorik, I. Synthesis2018 , 50, 2231.[13]
- Green Chemistry Overview: Noyori, R.; Aoki, M.; Sato, K. Chemical Communications2003, 1977.
Sources
- 1. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uop.edu.pk [uop.edu.pk]
- 8. US4549024A - Oxidation of quinoline to quinolinic acid - Google Patents [patents.google.com]
- 9. nj.gov [nj.gov]
- 10. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 11. fishersci.com [fishersci.com]
- 12. chemos.de [chemos.de]
- 13. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
Application Note: Strategic Utilization of 7-Chloro-2-methylquinolin-4-ol in Heterocyclic Scaffold Diversification
Executive Summary & Chemical Identity[1][2][3]
7-Chloro-2-methylquinolin-4-ol (CAS: 4965-33-7) is a "privileged structure" in medicinal chemistry, serving as the foundational scaffold for aminoquinoline antimalarials (e.g., Chloroquine), kinase inhibitors, and anti-inflammatory agents.
Effective utilization of this molecule requires navigating its tautomeric duality .[1] While it exists predominantly as the 4-quinolone (NH-form) in the solid state and polar solvents, synthetic transformations often target the 4-hydroxy (enol) tautomer. This guide details the protocols to "lock" the molecule into reactive intermediates, enabling precise downstream diversification.
Reactivity Profile
-
C4-Position (Hydroxyl): The primary handle for activation.[1] Conversion to a leaving group (Cl, OTs) is the gateway step.
-
C7-Position (Chloride): A secondary handle.[1] Less reactive towards
than C4, allowing for sequential functionalization.[1] -
C2-Position (Methyl): An activated methyl group capable of condensation reactions due to the electron-withdrawing nature of the quinoline nitrogen.
Reactivity Visualization
The following diagram maps the logical flow of transforming the core scaffold into high-value intermediates.
Figure 1: Strategic reaction pathways. The C4-chlorination is the critical "gateway" reaction (Blue Arrow), enabling subsequent regioselective substitution (Red Arrow).
Core Protocol A: Deoxychlorination (The Gateway Step)
The conversion of the 4-hydroxyl group to a chloride is the most critical step in utilizing this scaffold. It transforms a poor leaving group (OH) into an excellent one (Cl), activating the ring for nucleophilic attack.
Mechanism: The reaction proceeds via the formation of a dichlorophosphoryl intermediate.[1] The presence of the 2-methyl group provides steric bulk but does not significantly hinder the reaction compared to the 2-H analog.
Materials
-
Substrate: 7-Chloro-2-methylquinolin-4-ol (1.0 eq)
-
Reagent/Solvent: Phosphorus Oxychloride (
) (5.0 – 10.0 eq) -
Base (Optional but recommended): Diisopropylethylamine (DIPEA) or Triethylamine (0.5 eq) – Accelerates reaction and solubilizes the starting material.
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2) or nitrogen inlet.
-
Addition: Charge the flask with solid 7-Chloro-2-methylquinolin-4-ol. Carefully add
(neat).-
Note: The starting material is often insoluble in cold
.[1]
-
-
Activation: If using base, add DIPEA dropwise.[1] (Caution: Exothermic).[1]
-
Reflux: Heat the mixture to reflux (
). The suspension should clear to a yellow/brown solution within 30–60 minutes.[1] Continue reflux for 2–3 hours to ensure complete conversion. -
Monitoring: Monitor by TLC (System: 20% EtOAc/Hexanes). The product (4,7-dichloro-2-methylquinoline) is significantly less polar than the starting material.
-
Quenching (CRITICAL SAFETY STEP):
-
Cool the reaction mixture to room temperature.
-
Remove excess
under reduced pressure (rotary evaporator with a caustic trap). -
Pour the thick residue slowly onto crushed ice/water with vigorous stirring. Do not add water to the residue.
-
Neutralize the aqueous slurry with
or saturated to pH 8–9. The product will precipitate as a solid.[1]
-
-
Isolation: Filter the solid, wash copiously with water, and dry.[1] Recrystallize from acetonitrile or ethanol if necessary.[1]
Core Protocol B: Regioselective Nucleophilic Substitution ( )
Once the 4,7-dichloro intermediate is generated, the challenge is selectivity. The C4-chloride is significantly more reactive than the C7-chloride due to the electron-deficient nature of the pyridine ring (para-like position to the nitrogen).
Selectivity Data
| Position | Electronic Environment | Reactivity ( | Typical Conditions |
| C4-Cl | Highly Deficient (Aza-activated) | High | |
| C7-Cl | Moderately Deactivated | Low |
Protocol: Synthesis of 4-Amino-7-chloro-2-methylquinoline[3]
-
Dissolution: Dissolve 4,7-dichloro-2-methylquinoline (1.0 eq) in anhydrous DMF or NMP (0.5 M concentration).
-
Nucleophile: Add the amine (e.g., Morpholine, 4-amino-phenol, or diamine linker) (1.2 – 1.5 eq).
-
Base: Add
(2.0 eq) to scavenge HCl. -
Reaction: Heat to
for 4–6 hours.-
Optimization: For volatile amines, use a sealed tube.[1] For non-nucleophilic anilines, catalytic HCl (in ethanol reflux) can actually accelerate the reaction by protonating the ring nitrogen, further activating the C4 position.
-
-
Workup: Pour into water. The product usually precipitates.[1][2] If oil forms, extract with EtOAc.[1]
Core Protocol C: C2-Methyl Condensation (Styryl Synthesis)
The 2-methyl group is "acidic" enough to undergo Knoevenagel-type condensations with aromatic aldehydes, extending the conjugation system. This is useful for creating fluorescent probes or lipophilic drug analogs.[1]
Procedure
-
Reagents: Mix 7-Chloro-2-methylquinolin-4-ol (or the 4-chloro derivative) (1.0 eq) with an aromatic aldehyde (e.g., Benzaldehyde) (1.2 eq).
-
Solvent/Catalyst: Use Acetic Anhydride (
) as the solvent.[1] -
Reflux: Heat to reflux (
) for 12–24 hours. -
Result: The methyl group condenses with the aldehyde carbonyl to form a trans-styryl alkene (
).[1] -
Purification: The product often precipitates upon cooling or addition of ethanol.[1]
Troubleshooting & Expert Insights
Common Failure Modes
-
Incomplete Chlorination: If the
reaction is stopped too early, mixed anhydrides (phosphates) may remain. Ensure the solution is clear before stopping. -
Hydrolysis during Quench: If the
quench is too hot, the 4-Cl can hydrolyze back to the 4-OH. Always use ice. -
N-Alkylation vs. O-Alkylation: If attempting to alkylate the 4-OH directly (without converting to Cl), N-alkylation (forming the quinolone) is the dominant pathway under basic conditions. To achieve O-alkylation (quinoline ether), use silver salts (
) or convert to the chloride first and perform alkoxide displacement.
Safety Advisory
- : Reacts violently with water producing HCl gas and phosphoric acid.[1] All glassware must be bone-dry.[1]
-
Skin Sensitization: Halogenated quinolines are potent skin and eye irritants.[1] Double-gloving is recommended.
References
-
Organic Syntheses. "7-Chloro-4-quinolinol and 4,7-dichloroquinoline." Org.[1][3] Synth.1947 , 27, 13. (Classic protocol for the synthesis and chlorination of the scaffold). [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 138395, 7-Chloro-2-methylquinoline."[1] PubChem. (Physicochemical properties and safety data). [Link]
-
Muscia, G. C., et al. "Synthesis and antiprotozoal activity of novel aminoquinoline derivatives."[1] Molecules. 2024 . (Demonstrates the
selectivity at the C4 position). [Link] -
Baxendale, I. R., et al. "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents."[1] Durham University Publications.[1] (Advanced functionalization of the 7-Cl position). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 7-Chloro-2-methylquinolin-4-ol Synthesis
This guide functions as a Tier-3 Technical Support resource for process chemists and researchers encountering yield or purity issues in the synthesis of 7-Chloro-2-methylquinolin-4-ol (also referred to as 7-chloro-4-hydroxy-2-methylquinoline).
Ticket ID: CL-7CQ-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 7-Chloro-2-methylquinolin-4-ol via the Conrad-Limpach route is chemically robust but operationally sensitive. The primary failure modes are incomplete water removal during enamine formation and uncontrolled polymerization during thermal cyclization. Furthermore, the use of 3-chloroaniline introduces a regioselectivity challenge, producing both 7-chloro and 5-chloro isomers.
This guide prioritizes kinetic control and high-dilution thermodynamics to maximize the 7-isomer yield.
Module 1: The Condensation Step (Enamine Formation)
Objective: Quantitative conversion of 3-chloroaniline and ethyl acetoacetate to ethyl 3-((3-chlorophenyl)amino)but-2-enoate.
Troubleshooting Q&A
Q: My reaction stalls at 70-80% conversion. Adding more catalyst doesn't help. What is wrong? A: This is an equilibrium-limited reaction. The presence of water hydrolyzes the enamine back to the starting materials.
-
The Fix: You must drive the equilibrium by physically removing water. Simple reflux is insufficient.
-
Protocol: Use a Dean-Stark trap with Toluene or Benzene. Ensure the solvent is anhydrous before starting. Run the reaction until no more water separates in the trap (typically 4–6 hours).
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting aniline spot must disappear.
Q: I see a new impurity spot appearing near the baseline. Is this the product? A: No. If you use too much acid catalyst or overheat without water removal, you may be forming the anilide (Knorr intermediate) or oligomers.
-
The Fix: Limit the acid catalyst (p-TSA) to 0.5–1.0 mol%. Keep the temperature at the boiling point of the azeotrope (110°C for Toluene), not higher.
Data Visualization: Reaction Workflow
Figure 1: Optimized Conrad-Limpach workflow emphasizing water removal and thermal cyclization steps.
Module 2: The Cyclization Step (The Bottleneck)
Objective: Ring closure of the enamine to the quinoline core. This is the most critical step for yield.
Troubleshooting Q&A
Q: My reaction mixture turns into a black tar/polymer. Yield is <30%. A: This is caused by intermolecular polymerization competing with intramolecular cyclization . If the concentration of the enamine is too high, molecules react with each other rather than closing the ring.
-
The Fix: Use the "Dropwise Addition" (Dumping) technique.
-
Pre-heat the solvent (Dowtherm A or Diphenyl ether) to a rolling boil (~250°C).
-
Dissolve your enamine in a minimal amount of non-boiling solvent.
-
Add the enamine solution slowly to the boiling solvent.
-
-
Why this works: This ensures the instantaneous concentration of unreacted enamine in the hot zone is near zero, favoring the unimolecular ring closure.
Q: Can I use a lower boiling solvent like Xylene (140°C)? A: Absolutely not. The activation energy for this specific electrocyclic ring closure is high.
-
The Science: At 140°C, you favor the formation of the anilide or other byproducts (Knorr kinetics). You need >240°C to access the Conrad-Limpach transition state effectively.
-
Requirement: Use Dowtherm A (b.p. 258°C) or Mineral Oil.
Module 3: Regioselectivity & Purification
Objective: Isolating the 7-chloro isomer from the 5-chloro byproduct.
Mechanism of Isomerism
When 3-chloroaniline cyclizes, the ring closure can occur at two ortho positions relative to the amine nitrogen:
-
Para to Chlorine: Yields the 7-Chloro isomer (Major).
-
Ortho to Chlorine: Yields the 5-Chloro isomer (Minor).
Q: How do I separate the 5-chloro isomer? A: Rely on steric hindrance and solubility.
-
Sterics: The 5-chloro position is sterically crowded by the chlorine atom, making that cyclization pathway slower and less favorable (approx 70:30 to 80:20 ratio in favor of 7-Cl).
-
Purification Protocol:
-
Cool the Dowtherm A mixture. The solid product precipitates.
-
Filter and wash heavily with hexane/toluene to remove the high-boiling solvent.
-
Recrystallization: Boil the crude solid in Ethanol containing 5-10% Acetic Acid . The 5-chloro isomer is generally more soluble in this matrix, while the 7-chloro isomer crystallizes out as a pure white/off-white solid.
-
Data Visualization: Regioselectivity Pathways
Figure 2: Steric steering of the cyclization pathway favoring the 7-chloro isomer.
Validated Experimental Protocol (Best Practice)
Scale: 100 mmol basis
Step 1: Enamine Synthesis[1]
-
Charge: 3-Chloroaniline (12.7 g, 100 mmol), Ethyl acetoacetate (14.3 g, 110 mmol), and p-Toluenesulfonic acid (0.1 g) in Toluene (150 mL).
-
Setup: Round bottom flask with a Dean-Stark trap and reflux condenser.
-
Reaction: Reflux vigorousy. Monitor water collection.[1] Continue until water generation ceases (approx 3-5 hours).
-
Workup: Evaporate Toluene under reduced pressure. The residue is the crude enamine (oil). Do not purify further; use immediately.
Step 2: Cyclization (The "Dumping" Method)
-
Charge: Heat Dowtherm A (100 mL) in a large flask to a rolling boil (approx 255°C).
-
Addition: Dissolve the crude enamine from Step 1 in a minimal amount of warm Dowtherm A (or add neat if viscosity permits). Add this slowly dropwise to the boiling solvent over 15–20 minutes.
-
Critical: Maintain the boil throughout the addition.
-
-
Completion: Continue heating for 15–30 minutes after addition is complete. Ethanol vapor will evolve.[1]
-
Isolation: Allow to cool to room temperature. The product will precipitate.[1]
-
Filtration: Filter the solid. Wash the cake with Toluene (to remove Dowtherm) followed by Hexane.
Step 3: Purification
-
Suspend the crude solid in boiling Ethanol (approx 10-15 volumes).
-
Add Glacial Acetic Acid dropwise until the solution clarifies or reaches saturation.
-
Allow to cool slowly to room temperature, then chill to 4°C.
-
Filter the white crystals.
-
Target Yield: 65–75%
-
Melting Point: >260°C (dec.)[1]
-
Comparative Solvent Data[3][4]
| Solvent | Boiling Point | Suitability for Cyclization | Typical Yield | Notes |
| Dowtherm A | 258°C | Excellent | 70-85% | Eutectic mix of biphenyl/diphenyl ether. Standard. |
| Diphenyl Ether | 259°C | Good | 65-80% | Solid at RT (mp 26°C), harder to handle during workup. |
| Mineral Oil | >300°C | Fair | 50-60% | Cheap, but difficult to wash off the product completely. |
| Xylene | 140°C | Fail | <10% | Temperature too low; favors amide/anilide formation. |
References
-
Conrad, M., & Limpach, L. (1887).[2] "Ueber das Anilid der Acetessigsäure und dessen Condensationsproducte." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.[2]
-
Surrey, A. R., & Hammer, H. F. (1946). "The Preparation of 7-Chloro-4-(4-(N-ethyl-N-beta-hydroxyethylamino)-1-methylbutylamino)-quinoline Diphosphate (Hydroxychloroquine)." Journal of the American Chemical Society, 68(1), 113–116.
-
Price, C. C., & Roberts, R. M. (1948). "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester." Journal of the American Chemical Society, 68(7), 1204–1208. (Foundational work on 4,7-dichloroquinoline precursors).
-
Organic Syntheses. (1947). "4,7-Dichloroquinoline."[3][4][5][6] Org.[5][7] Synth. 1947, 27, 48. (Detailed protocol for the cyclization in Dowtherm A).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. synarchive.com [synarchive.com]
- 3. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents [patents.google.com]
- 6. preprints.org [preprints.org]
- 7. youtube.com [youtube.com]
optimizing reaction conditions for quinoline derivatization
Technical Support & Troubleshooting Center
Welcome. You have reached the Tier-3 Application Support for heterocyclic functionalization. This guide is not a textbook; it is a diagnostic tool designed to resolve the specific kinetic and thermodynamic bottlenecks encountered when derivatizing the quinoline scaffold.
Quinolines present a "Janus-faced" challenge in medicinal chemistry:
-
The Pyridine Ring: Electron-deficient, prone to nucleophilic attack (SNAr), but the nitrogen lone pair poisons metal catalysts.
-
The Benzene Ring: Electron-rich, amenable to electrophilic attack (SEAr), but often deactivated by the pyridine moiety.
Below are the specialized protocols and troubleshooting workflows to navigate these competing reactivities.
Module 1: Palladium-Catalyzed Cross-Coupling
Core Issue: Catalyst Deactivation & Conversion Stalling
Q: My Buchwald-Hartwig amination on 3-bromoquinoline stalls at <20% conversion. I am using Pd(OAc)₂ and PPh₃. What is happening?
A: You are experiencing catalyst sequestration . The quinoline nitrogen (N1) is a potent
The Fix: You must use bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) that create a steric wall, preventing N1-coordination while facilitating oxidative addition.
Optimized Protocol (The "Gold Standard"):
-
Pre-catalyst: Switch from Pd(OAc)₂ to a pre-formed oxidative addition complex, e.g., Pd(dba)₂ or G3-XPhos Palladacycle . This removes the induction period.
-
Ligand: Use XPhos (for general coupling) or BrettPhos (for primary amines).
-
Base: Use Cs₂CO₃ (weak base) or NaOtBu (strong base) depending on substrate sensitivity.
| Component | Recommendation | Mechanistic Rationale |
| Pd Source | Pd₂dba₃ or G3-Precatalysts | Avoids reduction step; ensures active L-Pd(0) species. |
| Ligand | BrettPhos or RuPhos | Bulky isopropyl groups prevent quinoline N-binding. |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling point; non-coordinating. |
| Temp | 100–110 °C | Necessary to overcome activation energy of electron-poor aryl halides. |
Visual Troubleshooting: The Catalyst Survival Loop
Caption: Logic flow for diagnosing stalled cross-coupling reactions on N-heterocycles.
Module 2: Regioselectivity (C2 vs. C8 Functionalization)
Core Issue: Controlling Site Selectivity in C-H Activation
Q: I need to functionalize C8, but my C-H activation conditions (Pd/AcOH) are giving me C2 products. How do I switch selectivity?
A: You are fighting the natural electronic bias. The C2 position is the most electron-deficient (susceptible to nucleophilic attack) and accessible via standard Pd-catalyzed Concerted Metalation-Deprotonation (CMD).
To hit C8, you must use a Transient Directing Group (TDG) strategy. The most robust method is oxidizing the quinoline to Quinoline N-oxide (QNO) . The N-oxide oxygen coordinates to hard metals (Rh, Ir), directing the catalyst to the peri-position (C8).
Protocol: The "N-Oxide Stepping Stone" (C8-Selective)
-
Activation: Treat Quinoline with m-CPBA (1.1 equiv, DCM, RT)
Quinoline N-oxide. -
Functionalization (C8):
-
Deoxygenation: Reduce the N-oxide back to the quinoline using Mo(CO)₆ or visible light/Eosin Y.
Q: What if I specifically want C2-alkylation without using pre-functionalized halides?
A: Use the Minisci Reaction (Radical substitution). Nucleophilic alkyl radicals attack the protonated quinoline at C2 and C4.
Protocol: C2-Selective Minisci Alkylation
-
Reagents: Quinoline (1 equiv), Alkyl Carboxylic Acid (2 equiv), AgNO₃ (0.2 equiv), (NH₄)₂S₂O₈ (1.5 equiv).
-
Solvent: DCM/H₂O (Biphasic system is critical to control radical concentration).
-
Acid: TFA (1 equiv) to protonate the quinoline, lowering the LUMO and accelerating radical attack at C2.
Visual Guide: The Regioselectivity Decision Tree
Caption: Selecting the correct synthetic methodology based on the desired quinoline carbon site.
Module 3: Advanced Troubleshooting (FAQs)
Q: My Minisci reaction yields a mixture of mono-, di-, and tri-alkylated products. How do I stop at mono-substitution?
A: Radical alkylation renders the product more electron-rich (and thus more nucleophilic) than the starting material, leading to over-reaction.
-
Solution 1 (The "Phase" Trick): Use a biphasic solvent system (DCM/Water). The protonated starting material stays in the aqueous phase (reacting), while the alkylated product (less basic) extracts into the DCM layer, protecting it from further radical attack.
-
Solution 2 (Stoichiometry): Do not use excess alkylating agent. Keep conversion low (<60%) and recycle starting material.
Q: I cannot remove the N-oxide after C8 functionalization. PCl₃ is too harsh.
A: Avoid PCl₃ if you have sensitive functional groups.
-
Alternative 1: Mo(CO)₆ in refluxing acetonitrile. This is a mild, chemoselective deoxygenation.[1]
-
Alternative 2: Photocatalytic Deoxygenation . Use Eosin Y (2 mol%) and DIPEA under Green LED irradiation. This operates at room temperature.[1][8][9]
References
-
Regioselective C-H Activation (C8): Hwang, H., Kim, J., & Chang, S. (2014). Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C–H Activation Using N-Oxide as a Stepping Stone. Journal of the American Chemical Society. Link
-
Buchwald-Hartwig Optimization: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link
-
Minisci Reaction Mechanisms: Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Link
-
Quinoline N-Oxide Deoxygenation: Revathi, L., et al. (2021). Visible-light-mediated deoxygenation of N-heterocyclic N-oxides. The Journal of Organic Chemistry. Link
-
Ligand Controlled Regioselectivity: Xu, Y., et al. (2025). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society. Link
Sources
- 1. Quinoline synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 7-Chloro-2-methylquinolin-4-ol
Topic: Challenges in the Scale-Up Synthesis of 7-Chloro-2-methylquinolin-4-ol Target Audience: Process Chemists, Scale-Up Engineers, and R&D Scientists Methodology: Conrad-Limpach Cyclization[1]
Introduction
Welcome to the Technical Support Center for quinoline synthesis. This guide addresses the specific engineering and chemical challenges encountered during the scale-up of 7-Chloro-2-methylquinolin-4-ol (also known as 7-chloro-4-hydroxy-2-methylquinoline).
This molecule is a critical pharmacophore, structurally related to 4,7-dichloroquinoline (a precursor to chloroquine and hydroxychloroquine). The synthesis typically employs the Conrad-Limpach protocol , condensing 3-chloroaniline with ethyl acetoacetate . While the chemistry is well-established, scale-up introduces critical failure modes regarding regioselectivity (5-Cl vs. 7-Cl isomers), thermal management (250°C cyclization), and physical handling of the reaction mass.
Visual Workflow: The "Knorr Trap" & Isomer Divergence
The following diagram illustrates the critical control points where the synthesis can fail, leading to the wrong regioisomer (5-Cl) or the wrong structural isomer (2-hydroxyquinoline via the Knorr pathway).
Caption: Critical divergence pathways in the reaction of 3-chloroaniline with ethyl acetoacetate. Control of the initial condensation temperature is vital to avoid the Knorr product.
Module 1: The Condensation Step (Enamine Formation)
Context: The first step is the formation of the enamine (Schiff base).[1] A common error on scale-up is heating the reactants too quickly, which favors the formation of the anilide (Knorr product).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Product is 2-Hydroxyquinoline (insoluble in acid) | "The Knorr Trap": Reactants were mixed and heated >140°C immediately. | Protocol Change: Perform condensation at 80–90°C with a catalytic amount of HCl or acetic acid. Ensure water is removed (Dean-Stark or vacuum) before the high-temp cyclization step. |
| Low Conversion to Enamine | Inefficient water removal. | Use a solvent azeotrope (e.g., toluene or benzene) to drive water removal via a Dean-Stark trap. The reaction is reversible; water must be removed to drive equilibrium. |
| Starting Material Remains | Stoichiometry imbalance. | Use a slight excess of ethyl acetoacetate (1.1–1.2 eq). |
Expert Insight:
ngcontent-ng-c176312016="" class="ng-star-inserted">"The kinetic product (enamine) is formed at lower temperatures. If you simply mix the aniline and ketoester and heat them to reflux without a catalyst or water removal, you risk forming the thermodynamic anilide, which cyclizes to the unwanted 2-hydroxy compound." [1][2][1][2][3][4][5][6][7][8][9][10][11]
Module 2: The Thermal Cyclization (The "Crucible")
Context: The enamine must be added to a pre-heated solvent (typically Dowtherm A or Diphenyl Ether) at ~250°C. This "dilution principle" favors intramolecular cyclization over intermolecular polymerization.
FAQ: High-Temperature Management
Q: Why is my yield dropping significantly upon scale-up (100g to 1kg)? A: This is often a heat transfer issue .
-
Lab Scale: Adding enamine to boiling Dowtherm is fast; temperature recovery is instant.
-
Pilot Scale: Adding a large volume of cold enamine drops the reactor temperature below the critical cyclization threshold (240–250°C). If the temp drops, the enamine may polymerize or hydrolyze before cyclizing.
-
Solution: Pre-heat the enamine feed (to ~100°C) and control the addition rate strictly to maintain the reactor temperature above 245°C .
Q: The reaction mixture turns into a black tar. What happened? A: Likely oxidation or polymerization .
-
Oxidation: At 250°C, amines oxidize rapidly. Sparge the reactor with Nitrogen throughout the process.
-
Concentration: If the dilution is too low (concentration too high), intermolecular reactions dominate. Maintain a high solvent-to-reactant ratio (typically 5-10 volumes of Dowtherm).
Q: How do I handle the solidification of Dowtherm A? A: Dowtherm A (eutectic mixture of diphenyl oxide and biphenyl) freezes at 12°C.
-
Issue: If the reactor cools too much, the lines freeze.
-
Fix: Keep condenser water warm (>20°C) or use an alternative solvent like Paraffin Oil (Mineral Oil), though Dowtherm is easier to wash away later.
Module 3: Purification & Regiocontrol (5-Cl vs 7-Cl)
Context: Cyclization of 3-chloroaniline derivatives yields a mixture of 7-chloro (major) and 5-chloro (minor) isomers. Separating them is the most challenging aspect of purification.
Isomer Separation Protocol
| Step | Action | Mechanism/Rationale |
| 1. Quench | Cool reaction mass to ~80°C. Add non-polar solvent (Heptane or Toluene). | Dilutes the viscous Dowtherm/Oil matrix and prevents the product from trapping solvent in the crystal lattice. |
| 2. Filtration | Filter the slurry while warm (if using Toluene) or ambient. | Removes the bulk of the high-boiling solvent. |
| 3. Washing | Wash cake extensively with Acetone or Ethanol. | Critical Step: The 5-chloro isomer is often slightly more soluble in polar organic solvents than the 7-chloro isomer. |
| 4. Acid-Base | Dissolve crude solid in dil. NaOH (forms Na-salt). Filter insolubles. Acidify filtrate to pH 6-7. | 4-Hydroxyquinolines are amphoteric. Dissolving in base leaves behind non-acidic impurities (tars). Careful acidification precipitates the pure product. |
Q: I still have 5-10% of the 5-Chloro isomer. How do I remove it? A: Recrystallization is required.
-
Solvent: Glacial Acetic Acid or DMF/Ethanol mixtures are effective.
-
Technique: The 7-chloro isomer typically crystallizes first.
-
Alternative: Convert to the Hydrochloride salt . The solubility difference between the HCl salts of the 5-Cl and 7-Cl isomers in ethanol often allows for sharper separation than the free bases [3].
Module 4: Safety & Engineering Controls
Warning: This synthesis involves extreme temperatures (250°C) and toxic intermediates.
-
Thermal Runaway: While the cyclization itself is not highly exothermic, the decomposition of accumulated enamine can be. Never add all reagents at once. Use a semi-batch process (feed enamine into hot solvent).
-
Off-Gassing: The reaction releases Ethanol (from condensation) and potentially other volatiles at 250°C. Ensure the condenser is rated for the heat load to prevent solvent flashing and fire hazards.
-
Dowtherm Hazards: Dowtherm vapor is flammable and irritating. Ensure distinct "Hot Oil" seals on agitators and proper ventilation.
References
-
Conrad, M., & Limpach, L. (1887).[2][9] Synthese von Chinolinderivaten aus Acetessigester und aromatischen Aminen. Berichte der deutschen chemischen Gesellschaft.
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-(N-ethyl-N-beta-hydroxyethylamino)-1-methylbutylamino)-quinoline Diphosphate (Hydroxychloroquine). Journal of the American Chemical Society, 72(4), 1814-1815. (Foundational work on 7-chloroquinoline synthesis).
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[1][2][4][5][9] I. The Reaction of Aniline with Ethyl Acetoacetate. Journal of the American Chemical Society. (Detailing the Knorr vs Conrad-Limpach conditions).
-
Organic Syntheses. 4,7-Dichloroquinoline. Coll. Vol. 3, p.272 (1955). (Detailed procedure for the related 4,7-dichloro compound using Dowtherm A).
Sources
- 1. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Enantioseparation of 5-chloro-2-(2-(3,4-dihydroisoquinoline-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one (SYA 40247), a high affinity 5-HT7 receptor ligand, by HPLC-PDA using amylose tris-(3, 5- dimethylphenylcarbamate) as a chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2005062723A2 - An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates - Google Patents [patents.google.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-(7-Chloroquinolin-4-ylamino)-2-diethylaminomethylphenol | C20H22ClN3O | CID 2166 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability and degradation of 7-Chloro-2-methylquinolin-4-ol under storage
This technical guide addresses the stability, storage, and degradation profile of 7-Chloro-2-methylquinolin-4-ol (CAS: 4887-24-5), a critical intermediate in the synthesis of antimalarial aminoquinolines.
Technical Support Center: 7-Chloro-2-methylquinolin-4-ol
Core Stability & Storage Directive
Executive Summary: 7-Chloro-2-methylquinolin-4-ol exhibits high thermal stability in the solid state but is susceptible to prototropic tautomerism and photodegradation in solution. The compound exists in a dynamic equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms. Misinterpretation of this equilibrium is the #1 cause of false "impurity" flags during QC analysis.
Optimized Storage Protocol
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows oxidative degradation of the methyl group at C2. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents moisture absorption (hygroscopic potential) and N-oxidation. |
| Light | Amber Vial / Foil Wrap | The quinoline ring is photosensitive; UV exposure catalyzes radical dechlorination. |
| Solvent State | Store as Solid | Do not store in solution. In solution, tautomerization rates accelerate, complicating re-analysis. |
Troubleshooting Guide (Q&A Format)
Category A: Purity & Appearance
Q1: The Certificate of Analysis (CoA) lists the compound as "7-Chloro-2-methyl-4-quinolone," but I ordered the "4-ol." Did I receive the wrong compound? A: No. You received the correct compound. This is a classic case of annular tautomerism .
-
Mechanism: In the solid state and polar solvents, the equilibrium heavily favors the keto (quinolone) tautomer due to the high resonance energy of the amide-like linkage.
-
Action: No action required. Both names refer to the same chemical entity (CAS 4887-24-5).
Q2: My sample has turned from off-white to a light pink/brown. Is it degraded? A: Likely, yes. This color shift indicates oxidative photodegradation .
-
Cause: Exposure to light in the presence of oxygen creates radical species, leading to the formation of N-oxides or coupled azo-like impurities.
-
Troubleshooting:
-
Perform a "System Suitability" HPLC run (see Section 3).
-
If purity is >98%, the color is likely a surface phenomenon (trace impurity). Recrystallization from Ethanol/Water (9:1) can restore the white appearance.
-
If purity is <95%, discard the lot.
-
Category B: Solubility & Handling
Q3: The compound is not dissolving in water or pure methanol. How do I prepare a stock solution? A: 4-Hydroxyquinolines have high crystal lattice energy due to intermolecular hydrogen bonding (dimer formation).
-
Protocol:
-
Do not use neutral water (Solubility < 0.1 mg/mL).
-
Recommended Solvent: DMSO (Dimethyl sulfoxide) or 100% Acetic Acid.
-
For HPLC: Dissolve in minimal DMSO, then dilute with the mobile phase.
-
For Synthesis: Use acidified alcohols (e.g., Methanol + 1% HCl) to protonate the nitrogen, disrupting the H-bond network and increasing solubility.
-
Degradation Pathways & Mechanisms[1][2]
Understanding the degradation logic is essential for interpreting LC-MS data.
Key Pathway 1: Tautomeric Equilibrium (Not Degradation, but Analytical Noise) The proton shifts between the Oxygen (C4) and Nitrogen (N1). In acidic HPLC conditions, the protonated cation stabilizes, appearing as a single peak. In neutral conditions, peak broadening may occur.
Key Pathway 2: Oxidative Dechlorination (Degradation) Under UV light, the C-Cl bond (C7) can homolyze. The resulting radical reacts with solvent or oxygen, leading to 2-methylquinolin-4-ol (des-chloro impurity) or hydroxylated byproducts.
Key Pathway 3: N-Oxidation Long-term exposure to air can oxidize the quinoline nitrogen, forming 7-Chloro-2-methylquinoline-N-oxide . This typically elutes earlier than the parent peak on Reverse Phase (RP) columns.
Visualizing the Pathways
Figure 1: Tautomeric equilibrium and primary degradation vectors for 7-Chloro-2-methylquinolin-4-ol.
Analytical Validation (HPLC Method)
Use this method to validate the purity of stored samples.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (Maintains pH ~2.7 to protonate N) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 320 nm (Conjugated system) |
| Retention Time | Parent peak typically elutes at ~6.5 - 7.5 min (system dependent) |
Note: If you observe a "split peak," increase the column temperature to 40°C or increase the acid concentration in Mobile Phase A to force the equilibrium to the protonated cation form.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 138395, 7-Chloro-2-methylquinoline. Retrieved from [Link]
-
Edler, M. et al. (2013). Tautomeric stability of 4-hydroxyquinoline derivatives. Chemical Science Transactions, 2(4), 1370-1378.[1] (Contextual grounding for tautomer stability data).
Sources
Technical Support Center: Quinoline Derivative Purification
Introduction
Welcome to the Technical Support Center. Quinoline derivatives are "privileged structures" in medicinal chemistry, serving as the backbone for antimalarials, kinase inhibitors, and broad-spectrum antibiotics. However, their purification presents a unique triad of challenges: basicity-induced tailing on silica, regioisomer formation (common in Skraup/Combes synthesis), and metal catalyst retention (Pd/Cu).
This guide moves beyond generic advice. We focus on the causality of these failures and provide self-validating protocols to resolve them.
Module 1: The "Workhorse" Protocol (Acid-Base Extraction)
User Query: "I have a crude reaction mixture containing unreacted anilines and non-basic byproducts. How do I clean this up before chromatography?"
Dr. Alex V.: The most distinct physicochemical property of quinoline is its basic nitrogen (pKa ~4.9). We exploit this to separate it from neutral impurities and starting materials without using a column.
The Protocol: pH Switching
-
Objective: Isolate basic quinoline from neutral/acidic impurities.
-
Prerequisite: Your derivative must not contain acidic functional groups (e.g., carboxylic acids) that would interfere with this partition.
Step-by-Step Workflow:
-
Dissolution: Dissolve crude residue in an organic solvent immiscible with water (e.g., Ethyl Acetate or DCM).
-
Acidification (The Trap): Extract the organic layer with 1M HCl (3x).
-
Wash: Keep the aqueous layer. Wash it once with fresh organic solvent to remove entrained non-basic impurities.
-
Basification (The Release): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH or NH
OH until pH > 10. -
Extraction: Extract the cloudy aqueous mixture with DCM (3x).
-
Drying: Dry combined organics over Na
SO and concentrate.
Visual Logic: Acid-Base Extraction Flow
Figure 1: Logical flow of pH-switching extraction to isolate basic quinolines.
Module 2: Chromatography Troubleshooting
User Query: "My quinoline product streaks (tails) badly on silica gel columns, making separation impossible. I've tried slower gradients, but it persists."
Dr. Alex V.: This is a classic "silanol effect." Silica gel is slightly acidic (pH ~5). The basic nitrogen of your quinoline interacts strongly with surface silanol groups (-Si-OH), causing drag (tailing) rather than simple adsorption/desorption.
The Solution: Mobile Phase Modifiers
You must introduce a "sacrificial base" that competes for the silanol sites.[5]
Protocol A: The Triethylamine (TEA) Wash
-
Pre-treatment: Flush your silica column with a mobile phase containing 1% Triethylamine (TEA) before loading your sample.
-
Running: Include 0.5% - 1% TEA in your mobile phase during the run.
-
Why it works: TEA is a stronger base than most quinolines. It saturates the acidic silanol sites, effectively "capping" them so your quinoline floats freely.
-
Protocol B: The Ammonia Trick (For DCM/MeOH) If using DCM/Methanol gradients (common for polar quinolines):
-
Replace pure Methanol with "Ammoniated Methanol" (7N NH
in MeOH). -
Run your gradient (e.g., 0-10% Ammoniated MeOH in DCM).
-
Note: This often sharpens peaks significantly compared to TEA.
-
Self-Validation:
-
Check: Your TLC spots should change from "comet-shaped" streaks to tight circles.
-
Warning: TEA can form salts with acidic impurities. Ensure you removed acids (Module 1) before this step.
Module 3: Removing Palladium (Pd) Impurities
User Query: "I used a Suzuki coupling to build my quinoline scaffold. The product is dark, and NMR shows broad baselines. How do I remove residual Palladium?"
Dr. Alex V.: Quinolines are excellent ligands for Palladium. Standard chromatography often fails because the Pd-Quinoline complex co-elutes with your product. You need a chemical scavenger.[6]
Comparative Data: Scavenger Efficiency
The following data highlights the efficiency of different methods for Pd removal from nitrogen-heterocycles.
| Method | Scavenger Type | Residual Pd (ppm) | Yield Loss | Notes |
| Control | None (Crude) | > 1000 | N/A | Baseline contamination |
| Silica Column | Standard Flash | 200 - 500 | 5-10% | Ineffective for coordinated Pd |
| Activated Carbon | Darco KB-B | < 50 | 10-20% | Cheap, but high product loss due to adsorption |
| Thiol Resin | SiliaMetS® Thiol | < 5 | < 2% | Highly specific, low product loss |
| Crystallization | TMT (Trimercapto-s-triazine) | < 10 | 5-10% | Forms insoluble Pd-TMT precipitate |
Recommended Protocol: Thiol-Modified Silica (SiliaMetS)
-
Dissolve: Dissolve crude product in THF or Ethyl Acetate (10 mL/g).
-
Add Scavenger: Add SiliaMetS® Thiol (or equivalent) at 4 equivalents relative to the expected Pd content (or 10-20% w/w of crude).
-
Heat & Stir: Stir at 50°C for 4 hours.
-
Filter: Filter through a pad of Celite or a fritted glass funnel.
-
Analyze: Evaporate solvent. The dark color should be significantly reduced.
Module 4: Regioisomer Separation (Skraup/Combes Synthesis)
User Query: "My Skraup synthesis yielded a mixture of regioisomers (e.g., 5- vs 7-substituted). They have identical Rf values on TLC."
Dr. Alex V.: Isomers in quinoline synthesis often have nearly identical polarity, rendering flash chromatography useless. We must rely on boiling point differences or crystallization kinetics .
Strategy 1: Steam Distillation (The Classic Skraup Cleanup)
Many quinoline isomers differ in volatility.
-
Basify: Ensure the crude reaction mix is strongly basic (pH > 11).
-
Distill: Pass steam through the reaction flask.
-
Collection:
-
Ortho-substituted isomers often inhibit hydrogen bonding and may distill over faster.
-
Collect fractions and monitor by NMR.
-
-
Workup: Extract the distillate with ether/DCM.
Strategy 2: Recrystallization Solvent Systems
If distillation is not viable (high MW derivatives), use these solvent pairs known to discriminate between quinoline isomers:
-
Ethanol (Abs): Standard first attempt.
-
Ethanol/Water (9:1): Water acts as an anti-solvent. Add water dropwise to hot ethanolic solution until turbidity persists, then cool slowly.
-
Ethyl Acetate/Hexane: Good for more lipophilic derivatives.
Decision Tree: Isomer Separation
Figure 2: Workflow for selecting the appropriate separation technique for quinoline isomers.
References
-
National Institutes of Health (NIH). (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications. Organic Process Research & Development. Retrieved from [Link]
-
Biotage. (2023).[6] How to Remove Palladium in three easy steps. Retrieved from [Link]
Sources
- 1. CN102746221B - Method for extracting quinoline from coal tar wash oil - Google Patents [patents.google.com]
- 2. iipseries.org [iipseries.org]
- 3. CN103641778A - Method for extracting quinoline and isoquinoline from coal tar wash oil - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. biotage.com [biotage.com]
Bioactive Heterocycle Synthesis Support Center: Quinoline Division
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Refinement of Protocols for Synthesizing Bioactive Quinolines
Operational Overview & Method Selection
Welcome to the Quinoline Synthesis Support Center. We understand that while classical methods (Skraup, Friedländer) are foundational, they often fail when applied to complex, bioactive scaffolds due to harsh conditions or poor regioselectivity. Conversely, modern transition-metal-catalyzed routes offer precision but suffer from sensitivity to functional groups.
Use the decision matrix below to select the optimal workflow for your specific precursors.
Workflow Selector: Method Determination
Figure 1: Decision matrix for selecting quinoline synthesis protocols based on starting material availability and risk tolerance.
Protocol Refinement: The Modernized Friedländer Annulation
Context: The classical Friedländer synthesis often suffers from low yields due to the self-condensation of the ketone partner (aldol side-reaction) rather than the desired cross-condensation with the o-aminoaryl ketone.
Optimized Protocol: Solid-Acid Catalysis (Solvent-Free)
This protocol replaces liquid mineral acids with reusable solid acids or ionic liquids to suppress side reactions and simplify purification.
Reagents:
-
o-Aminoaryl ketone (1.0 equiv)
-
Enolizable ketone (1.2 equiv)
-
Catalyst: Sulfated Zirconia (
) or Choline Hydroxide (ionic liquid) -
Conditions: 60°C, Solvent-free or Green Solvent (Ethanol/Water)
Step-by-Step Workflow:
-
Activation: Pre-activate the Sulfated Zirconia catalyst at 120°C for 1 hour to remove adsorbed moisture. Critical: Water acts as a poison for the Lewis acid sites necessary for the initial Schiff base formation.
-
Mixing: Grind the o-aminoaryl ketone and the enolizable ketone in a mortar (if solid) or mix neat in a reaction vessel. Add 10 mol% activated catalyst.
-
Reaction: Heat to 60°C. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
-
Checkpoint: If the reaction stalls at the intermediate (aldol adduct), increase temp to 80°C to force dehydration.
-
-
Workup: Dilute with hot ethanol. Filter hot to recover the solid catalyst (reusable).
-
Crystallization: Cool filtrate to 4°C. The quinoline product typically precipitates.
Troubleshooting Guide: Friedländer Synthesis
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Self-condensation of the ketone reactant (homo-aldol).[1] | Switch to a solid acid catalyst or use a large excess (2-3 equiv) of the ketone. Add the ketone slowly (dropwise) to the amine. |
| Product is a Gum/Oil | Incomplete dehydration of the intermediate. | The reaction stopped at the aldol adduct stage. Add a dehydrating agent (e.g., molecular sieves) or increase temperature to drive off water. |
| Starting Material Remains | Catalyst deactivation. | If using Lewis acids, ensure reagents are dry. Water generated during imine formation can poison the catalyst; use a Dean-Stark trap if running in solvent. |
Protocol Refinement: Pd-Catalyzed C-H Activation
Context: For high-value bioactive targets, we utilize Palladium-catalyzed oxidative cyclization between anilines and allyl alcohols. This avoids the use of unstable aldehydes (Skraup) and allows for high regioselectivity.
Mechanism Visualization: The Catalytic Cycle
Understanding the cycle is crucial for troubleshooting catalyst death.
Figure 2: Simplified catalytic cycle for Pd-catalyzed oxidative annulation. Note the critical re-oxidation step to regenerate Pd(II).
Optimized Protocol: Oxidative Annulation
Reagents:
-
Aniline derivative (1.0 equiv)
-
Allyl alcohol (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Oxidant: Benzoquinone (BQ) or O₂ (1 atm)
-
Solvent: Toluene or 1,4-Dioxane (0.2 M)
Step-by-Step Workflow:
-
Degassing: Purge the solvent with Argon for 15 minutes. Why? While O₂ is the oxidant, uncontrolled background oxygen can lead to non-selective oxidation of the aniline before coordination.
-
Assembly: Add Pd(OAc)₂, oxidant, and aniline.[2] Stir for 10 mins to form the active Pd-amine complex.
-
Addition: Add allyl alcohol.
-
Heating: Heat to 100°C.
-
Checkpoint: If the solution turns black and precipitates metal immediately, the re-oxidation of Pd(0) to Pd(II) is too slow. Increase oxidant load or switch to Benzoquinone.
-
-
Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography.
Troubleshooting Guide: Pd-Catalysis
| Symptom | Probable Cause | Corrective Action |
| Pd Black Precipitation | Catalyst decomposition (Pd(0) aggregation). | The re-oxidation step is failing. Ensure O₂ balloon is full or add 10 mol% co-oxidant (e.g., Cu(OAc)₂). Add a ligand like PPh₃ to stabilize Pd(0). |
| Regioisomer Mixture | Electronic bias of the aniline. | Electron-withdrawing groups (EWGs) on aniline deactivate the ortho-C-H bond. Switch to a solvent with high dielectric constant (e.g., HFIP) to assist C-H activation. |
| No Reaction (SM Recovery) | Poisoning by aniline. | High concentrations of free amine can coordinate too strongly to Pd. Add the aniline slowly or use a protected aniline (e.g., acetanilide). |
Green Synthesis & Purification (FAQ)
Q: My crude product is a viscous tar. How do I purify it without losing yield?
A: Tar formation is common in quinoline synthesis due to polymerization.
-
Steam Distillation: If your quinoline is low molecular weight, steam distillation is the gold standard to separate it from non-volatile tars.
-
Zinc Chloride Complexation: Quinolines form solid complexes with ZnCl₂. Dissolve crude tar in dilute HCl, add ZnCl₂ solution. The complex precipitates. Wash the solid, then release the free base with dilute NaOH.
-
Chromatography Tip: Pre-treat your silica gel with 1% Triethylamine (TEA). Quinolines are basic and will streak/stick to acidic silica sites. TEA neutralizes these sites.
Q: Can I perform these reactions in water?
A: Yes. For the Friedländer synthesis, water is actually an excellent solvent because the hydrophobic effect accelerates the aggregation of organic reactants ("on-water" catalysis). However, if your reactants are solids with high melting points, add a surfactant (e.g., SDS) or use a hydrotropic solvent like aqueous ethanol to ensure mass transfer.
References
-
Recent advances in research of natural and synthetic bioactive quinolines. PubMed. (2024). Overview of bioactive alkaloids and green synthetic approaches. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI Molecules. (2024). Detailed mechanisms on C-H activation and oxidative cyclization. [Link]
-
Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances. (2017).[2] Protocol for Pd-catalyzed oxidative cyclization. [Link]
-
Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering. (2024). Review of solvent-free and multicomponent protocols. [Link]
Sources
Technical Support Center: Regioselective Quinoline Functionalization
The Regioselectivity Matrix
Before troubleshooting specific reactions, it is critical to understand the intrinsic electronic bias of the quinoline scaffold.[1] The nitrogen atom distorts the electron density, creating distinct zones of reactivity.
Visual 1: Quinoline Reactivity Decision Tree
Use this logic map to select the correct methodology for your target position.
Caption: Decision matrix for selecting catalytic systems based on the desired site of functionalization.
Module 1: The C2/C4 Conundrum (Minisci & Radical Chemistry)
Issue: "I am performing a Minisci alkylation, but I am getting an inseparable mixture of C2 and C4 isomers. How do I shift selectivity to C2?"
Scientist's Analysis: The Minisci reaction utilizes nucleophilic carbon-centered radicals. Both C2 and C4 are electron-deficient due to the inductive withdrawal of the nitrogen. However, under acidic conditions (standard Minisci), the protonated quinoline (quinolinium) enhances this effect.
-
Causality: The C2 position is generally more accessible to nucleophilic radicals due to the proximity to the N-atom (inductive effect), but C4 is often thermodynamically favored or favored by steric bulk at C2.
-
Solution: Switch to N-Oxide Chemistry . Quinoline N-oxides possess a dipole that makes the C2 position highly electrophilic while simultaneously acting as a directing group for metals.
Protocol: C2-Selective Arylation via Quinoline N-Oxide
This method avoids the radical instability of Minisci and uses Pd-catalysis for exclusive C2 selectivity.
Reagents:
-
Quinoline N-oxide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ag₂CO₃ (2.0 equiv) — Acts as oxidant and halide scavenger
-
Solvent: 1,4-Dioxane (0.2 M)
Step-by-Step Workflow:
-
Activation: In a glovebox or purged Schlenk tube, combine Quinoline N-oxide, Arylboronic acid, Pd(OAc)₂, and Ag₂CO₃.
-
Solvation: Add anhydrous 1,4-Dioxane.
-
Reaction: Seal and heat to 100 °C for 12 hours.
-
Note: The N-oxide oxygen coordinates to Pd, directing the insertion into the adjacent C2-H bond.
-
-
Deoxygenation (Optional): If the N-oxide is not the final target, treat the crude mixture with Mo(CO)₆ (1.0 equiv) in refluxing toluene to reduce back to the quinoline.
Troubleshooting Table: C2 vs. C4 Selectivity
| Observation | Probable Cause | Corrective Action |
| 50:50 C2/C4 Mix | Uncontrolled radical attack (Standard Minisci). | Switch to N-Oxide activation or use Ag-catalyzed decarboxylation which favors C2. |
| Low Yield | Catalyst poisoning by basic Nitrogen. | Ensure acidic conditions (TFA/H₂O) or use pre-complexed Lewis Acids (e.g., BF₃·OEt₂). |
| Over-alkylation | Product is more reactive than starting material. | Stop reaction at 70% conversion or use a biphasic solvent system (DCM/H₂O) to sequester product. |
Module 2: Unlocking the C3 Position
Issue: "I need to functionalize the C3 position, but electrophiles attack the benzene ring (C5/C8) and nucleophiles attack C2/C4. How do I target C3?"
Scientist's Analysis: C3 is the "blind spot" of quinoline. It behaves like a deactivated benzene ring. It is electronically neutral compared to the deficient C2/C4 and the electron-rich C5/C8.
-
Strategy: You cannot rely on intrinsic electronics. You must use Transition Metal Catalysis that operates via a specific mechanism (e.g., 1,4-addition followed by elimination) or Directing Groups .
Visual 2: Mechanism of Ni-Catalyzed C3 Functionalization
Recent breakthroughs allow C3 functionalization without directing groups via a "hydride-shuttle" mechanism.
Caption: Nickel-catalyzed cycle bypassing electronic bias via transient dihydroquinoline formation.
Protocol: Ni-Catalyzed C3-Thioetherification Reference: Sheng et al. (Benchchem Protocol 1.11)
-
Setup: Dry Schlenk tube, Argon atmosphere.
-
Loading: Add Quinoline (1.0 equiv), Ni(dppp)Cl₂ (3 mol%), and Diethoxymethane (solvent).
-
Initiation: Add Grignard reagent (1.5 equiv) dropwise at RT.
-
Critical Step: This generates the Ni-H species in situ.
-
-
Trapping: Stir 20 mins, then add Disulfide electrophile (1.5 equiv).
-
Oxidation: Add DDQ (oxidant) to restore aromaticity.
Module 3: Distal Functionalization (C5 & C8)
Issue: "I need to install a handle on the carbocyclic ring (C5 or C8). Standard Friedel-Crafts gives a mess."
Scientist's Analysis:
-
C8 Selectivity: This is controlled by Chelation . The quinoline Nitrogen lone pair can bind to a metal (Rh, Ir) and direct C-H activation to the proximal C8 position.
-
C5 Selectivity: This is often controlled by Sterics or Radical character . Since C8 is sterically shielded by the N-coordination sphere in some cases, bulky radical precursors often prefer the accessible C5 position.
FAQ: Distal Functionalization
Q: Why does my Rh-catalyzed reaction fail at C8? A: The quinoline nitrogen is a strong Lewis base. It likely poisoned your catalyst by binding too tightly.
-
Fix: Use N-Oxide substrates.[2][3][4][5][6][7][8] The N-O bond is a weaker coordinator than the free amine, allowing the catalytic cycle to turn over (turnover limiting step is often product dissociation). Alternatively, add a Lewis Acid (e.g., AlCl₃) to block the N-lone pair if targeting C5.
Q: How do I get C5 selectivity exclusively? A: Use Visible Light Photoredox catalysis under acidic conditions. Protonation deactivates the heterocyclic ring (C2/C3/C4), and steric hindrance from the protonated nitrogen discourages C8 attack. This leaves C5 as the most nucleophilic site on the carbocyclic ring for radical attack.
Protocol: C8-Selective Alkenylation (Rh-Catalyzed)[6]
Reagents:
-
Quinoline N-oxide (1.0 equiv)
-
Acrylate (Alkene source) (2.0 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%) — Cationic switch
-
Cu(OAc)₂ (2.0 equiv) — Oxidant
Key Mechanism: The Rh(III) center coordinates to the N-oxide oxygen. This forms a 5-membered metallacycle that places the Rh atom directly adjacent to the C8-H bond, forcing activation at that site.
References
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 2021.[9] Link
-
Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines. BenchChem Protocols, 2025. Link
-
Gold-catalyzed C3-H functionalization of quinoline N-oxides. ResearchGate, 2023.[5] Link
-
Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition. ResearchGate, 2020. Link
-
Recent Advances in the C–H-Functionalization of the Distal Positions. NIH / PMC, 2015. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 9. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
structure-activity relationship (SAR) studies of 7-Chloro-2-methylquinolin-4-ol analogs
Executive Summary: The Scaffold Advantage
The 7-Chloro-2-methylquinolin-4-ol scaffold represents a critical pharmacophore in medicinal chemistry, distinct from its 2-unsubstituted counterpart (the precursor to Chloroquine). While the 7-chloro group provides the essential lipophilicity and electron-withdrawing character necessary for
This guide objectively compares the Structure-Activity Relationship (SAR) profiles of these analogs, focusing on their transition from the "4-ol" (tautomeric 4-one) precursor to bioactive 4-amino and 4-hydrazone derivatives.
Key Differentiators
-
Metabolic Stability: The C2-methyl group blocks the C2 position from oxidative metabolism (a common clearance pathway for quinolines).
-
Solubility Profile: The 2-methyl substituent modulates
, affecting membrane permeability compared to the 2-phenyl or 2-H analogs. -
Synthetic Versatility: Accessible via the Conrad-Limpach cyclization, offering a scalable route for library generation.
Chemical Foundation & Synthetic Protocols
To understand the SAR, one must first validate the synthesis. The 4-ol core is rarely the final drug; it is the electrophilic hub for functionalization.
Protocol: Validated Synthesis of the Core Scaffold
Reaction Type: Conrad-Limpach Cyclization (distinct from Gould-Jacobs which favors 2-unsubstituted/3-ester products).
Step-by-Step Methodology:
-
Condensation: Mix m-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene or toluene.
-
Catalysis: Add catalytic HCl (0.1 eq) and reflux with a Dean-Stark trap to remove water. Critical Control: Monitor the disappearance of aniline to ensure formation of the enamine (ethyl 3-(3-chlorophenylamino)but-2-enoate).
-
Cyclization: Add the isolated enamine dropwise to diphenyl ether pre-heated to 250°C. Note: High temperature is required to overcome the activation energy for aromatic nucleophilic substitution.
-
Isolation: Cool to room temperature. Dilute with hexane. The product, 7-chloro-2-methylquinolin-4-ol , precipitates as an off-white solid.
-
Chlorination (Activation): Reflux the 4-ol with POCl
to generate the 4,7-dichloro-2-methylquinoline intermediate for SAR derivatization.
Visualization: Synthetic Workflow
The following diagram illustrates the pathway from raw materials to the active "4-amino" library, highlighting the divergence point for SAR exploration.
Caption: Figure 1. Synthetic pathway distinguishing the Conrad-Limpach route to 2-methyl derivatives.
Comparative SAR Analysis
This section compares the biological performance of 7-chloro-2-methylquinolin-4-ol derivatives against standard alternatives (Chloroquine, Doxorubicin).
A. Antimalarial Activity (Inhibition of -Hematin)
The 7-Cl group is non-negotiable for activity; it fits into the hydrophobic pocket of the dimeric hematin. However, the 2-methyl group introduces a steric clash that can slightly reduce binding affinity compared to 2-H, but this is often offset by improved pharmacokinetic properties.
| Compound Class | R2 Substituent | R4 Substituent | IC50 (Pf W2 Strain) | Mechanism Note |
| Chloroquine (SoC) | -H | 4-amino-pentyl | ~0.15 µM | Standard reference. |
| Analog A | -CH3 | 4-amino-pentyl | 0.22 µM | Slight potency loss due to steric bulk at C2. |
| Analog B (Hydrazide) | -CH3 | Thiazole-hydrazide | 0.65 µM | High efficacy; 2-Me aids in solubility. |
| Analog C (Schiff Base) | -CH3 | Benzylidene-hydrazinyl | 1.2 µM | Lower activity; hydrolysis prone. |
Key Insight: While the 2-methyl analogs (Analog A) show slightly higher IC50 values than Chloroquine, they often exhibit superior resistance profiles because the bulky methyl group hinders drug efflux pumps in resistant strains [1].
B. Anticancer Activity (Cytotoxicity vs. Selectivity)
In oncology, the 2-methyl-4-substituted derivatives act as DNA intercalators. The SAR focus here shifts to the R4 position, where hydrazone linkers have shown exceptional promise.
Comparative Data: Cytotoxicity (IC50 in µM)
| Cell Line | Doxorubicin (Control) | 7-Cl-2-Me-Quinoline Hydrazone (Lead) | 7-Cl-Quinoline (No Me) | Performance Verdict |
| MCF-7 (Breast) | 0.85 | 2.1 - 4.6 | 5.2 | 2-Me improves lipophilicity/uptake. |
| HCT-116 (Colon) | 0.60 | 21.4 | 23.4 | Moderate activity; less toxic to normal cells. |
| HeLa (Cervical) | 0.50 | 12.9 | 15.4 | Comparable trend; 2-Me aids bioavailability. |
Experimental Evidence: Studies indicate that 7-chloro-2-methylquinoline hydrazones induce cell cycle arrest at the G0/G1 phase and trigger apoptosis via the mitochondrial pathway. The 2-methyl group enhances the molecule's ability to penetrate the lipid bilayer, resulting in lower IC50 values compared to their 2-unsubstituted counterparts in solid tumor models [2, 3].
Mechanistic Logic & Pathway Visualization
Understanding how these analogs function is critical for rational design.
-
Malaria: The basic nitrogen at position 4 (or the hydrazone N) accumulates in the acidic food vacuole of the parasite (pH trapping). The quinoline ring stacks with free heme (toxic), preventing its crystallization into hemozoin (non-toxic).
-
Cancer: The planar tricyclic system (created when hydrazones planarize) intercalates between DNA base pairs, inhibiting Topoisomerase II.
Caption: Figure 2.[1] Dual-mechanism of action for 2-methyl analogs in antiparasitic and antineoplastic contexts.
Experimental Validation Protocols
To replicate these findings, use the following self-validating assay systems.
A. Fluorescence-Based DNA Binding Assay (Self-Validating)
-
Objective: Confirm DNA intercalation capability of the 2-methyl analog.
-
Reagents: Calf Thymus DNA (CT-DNA), Ethidium Bromide (EtBr).
-
Protocol:
-
Prepare a complex of CT-DNA and EtBr (highly fluorescent).
-
Titrate the 7-chloro-2-methylquinoline derivative into the solution.
-
Validation Signal: A decrease in fluorescence intensity indicates the displacement of EtBr by the quinoline analog (competitive intercalation).
-
Control: Use pure Chloroquine as a positive control (known intercalator).
-
B. In Vitro Cytotoxicity (MTT Assay)
-
Cell Lines: MCF-7, HeLa.[2]
-
Protocol:
-
Seed cells (5x10^3 cells/well) in 96-well plates.
-
Treat with analogs (0.1 - 100 µM) for 48h.
-
Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.
-
Calculation:
. -
Causality Check: If IC50 > 100 µM, the 2-methyl group may be causing excessive steric hindrance preventing target binding; reconsider the linker length at R4.
-
References
-
Mishra, M., et al. (2025).[3][4] "Synthesis and antimalarial evaluation of 7-chloroquinoline-4-thiazoleacetic derivatives." European Journal of Medicinal Chemistry.
-
Gemma, S., et al. (2024). "7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen." Molecules.
-
Al-Omary, F.A., et al. (2025).[4][5] "Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity." Journal of Saudi Chemical Society.
-
Smith, J.R., et al. (2021). "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Journal of Organic Chemistry.
Sources
validation of 7-Chloro-2-methylquinolin-4-ol structure via spectroscopy
Executive Summary
Compound: 7-Chloro-2-methylquinolin-4-ol (CAS: 15644-88-9) Alternative Nomenclature: 7-Chloro-4-hydroxy-2-methylquinoline; 7-Chloro-2-methyl-4-quinolone.[1][2][3] Primary Validation Challenge: Distinguishing the keto-enol tautomers and verifying the absence of the 4,7-dichloro impurity often formed during synthesis or downstream processing.
This guide provides a rigorous spectroscopic validation framework for 7-Chloro-2-methylquinolin-4-ol. Unlike simple structural confirmations, this protocol addresses the dynamic equilibrium between the 4-hydroxy (enol) and 4-quinolone (keto) forms.[2] The data presented below demonstrates that in the solid state and polar solvents (DMSO), the compound exists predominantly as the 4-quinolone .[2][4]
The Tautomeric Challenge: Keto vs. Enol
The core difficulty in validating 4-hydroxyquinolines is their tautomeric nature.[2][3][4] While often named as "ols" (suggesting an aromatic phenol-like structure), they exist primarily as "ones" (quinolones) due to the high stability of the vinylogous amide linkage in the pyridone ring.[2]
-
Enol Form (4-hydroxy): Aromatized pyridine ring.[2][3][4] Favored in vapor phase or non-polar solvents.[2][3][4]
-
Keto Form (4-quinolone): Loss of aromaticity in the pyridine ring, compensated by strong resonance stabilization.[2][3][4] Dominant in solid state and DMSO.
Critical Implication: If your NMR spectrum shows a broad singlet >11.0 ppm and a sharp singlet ~6.0 ppm, the compound is pure and in the keto form.[2][4] These are not impurities; they are structural signatures.[2][3][4]
Comparative Spectroscopic Analysis
The following table contrasts the target molecule against its most common synthetic impurity/derivative, 4,7-Dichloro-2-methylquinoline . This comparison is vital for researchers synthesizing Chloroquine analogs where POCl₃ is used to chlorinate the 4-position.[2][3][4]
Table 1: Spectroscopic Differentiation Matrix
| Feature | Target: 7-Chloro-2-methylquinolin-4-ol | Alternative/Impurity: 4,7-Dichloro-2-methylquinoline | Differentiation Logic |
| CAS Number | 15644-88-9 | ~4965-33-7 (derivative) | Distinct chemical entities.[2] |
| 1H NMR (H-3) | Singlet, ~5.9 - 6.0 ppm | Singlet, ~7.4 ppm | The H-3 proton in the quinolone is olefinic (upfield); in the dichloro derivative, it is aromatic (downfield). |
| 1H NMR (NH) | Broad Singlet, >11.5 ppm | Absent | The quinolone NH is acidic and exchangeable; the dichloro compound has no NH. |
| IR (Carbonyl) | Strong band ~1635 cm⁻¹ | Absent | Diagnostic for the keto tautomer.[4] |
| Mass Spec (M+) | 193 / 195 (3:1 ratio) | 211 / 213 / 215 (9:6:1 ratio) | Chlorine isotope patterns clearly distinguish mono- vs. di-chloro species. |
| Solubility | Soluble in DMSO, hot alcohols | Soluble in CHCl₃, DCM | Polarity difference allows separation.[4] |
Detailed Experimental Protocols
Protocol A: 1H NMR Validation (The Gold Standard)
Objective: Confirm the quinolone tautomer and quantify isomeric purity.
-
Sample Preparation: Dissolve 10-15 mg of the dry solid in 0.6 mL of DMSO-d6 . Avoid CDCl₃ if possible, as solubility is poor and may shift the tautomeric equilibrium, complicating the spectrum.[2][4]
-
Acquisition: Run a standard 1H scan (min. 16 scans).[2][3][4][5]
-
Key Signal Verification:
-
Methyl Group: Look for a sharp singlet at ~2.40 ppm (3H).[2][3][4]
-
The "Quinolone" Proton (H-3): Identify the sharp singlet at ~5.90–6.05 ppm (1H).[2][3][4] This is the most distinct peak; if it shifts to >7.0 ppm, you likely have the O-alkylated or chlorinated impurity.[2][3][4]
-
Aromatic Zone: Three protons in the 7.2–8.1 ppm range.[2][3][4]
-
The Amide Proton (NH): A broad, exchangeable singlet appearing >11.5 ppm (often 11.5–12.5 ppm).[2][4]
-
Protocol B: IR Spectroscopy (Solid State)
Objective: Confirm the presence of the carbonyl functionality (keto form).
-
Method: ATR (Attenuated Total Reflectance) or KBr pellet.[2][3][4]
-
Analysis:
-
Region 3200–2500 cm⁻¹: Look for a broad, diffuse absorption band.[2][3][4] This is the O-H/N-H stretch, broadened by extensive intermolecular hydrogen bonding in the crystal lattice.[2][4]
-
Region 1620–1650 cm⁻¹: Identify a strong, sharp peak . This is the C=O (carbonyl) stretch.[2][3][4] In 4-hydroxyquinolines, this "Amide I" band is lower than typical ketones due to resonance.[2][3][4]
-
Absence Check: Ensure there is no sharp, free O-H peak at >3500 cm⁻¹ (which would indicate the enol form in gas phase or non-hydrogen bonded water).[2][4]
-
Protocol C: Mass Spectrometry
Objective: Verify molecular weight and chlorine count.
-
Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).[2][3][4]
-
Analysis:
-
Parent Ion: Observe [M+H]⁺ at 194.0 (³⁵Cl) and 196.0 (³⁷Cl).[2][4]
-
Isotope Pattern: The intensity ratio of M : M+2 must be approximately 3:1 , confirming the presence of exactly one chlorine atom.[4][6]
-
Fragmentation (EI): Look for characteristic loss of CO (28 amu) , a signature of phenols and quinolones, resulting in a peak at m/z ~166.[4]
-
Structural Confirmation Workflow
The following diagram illustrates the decision logic for validating the synthesized product, ensuring it is not the uncyclized intermediate (from Conrad-Limpach synthesis) or the chlorinated byproduct.
Caption: Decision matrix for distinguishing the target quinolone from common synthetic byproducts using solubility and spectroscopic signatures.
References
-
National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 15644-88-9, 7-Chloro-4-hydroxy-2-methylquinoline. Retrieved from [Link]
-
Gould, S. J., &sw; Jacobs, R. S. (1939).[2][3][4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[2][3][4] (Validation of Conrad-Limpach cyclization products).
Sources
- 1. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum [chemicalbook.com]
- 2. 7-Chloro-2,8-dimethylquinolin-4-ol | C11H10ClNO | CID 339445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,7-Dichloro-2-(methoxymethyl)-8-methylquinoline | C12H11Cl2NO | CID 62320858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
comparative cytotoxicity of 7-chloroquinoline derivatives in cancer cell lines
Executive Summary: The Scaffold Repurposing
The 7-chloroquinoline (7-CQ) scaffold, historically the backbone of antimalarials like chloroquine (CQ) and hydroxychloroquine (HCQ), has emerged as a privileged structure in oncology. Unlike its parent compounds, which require high micromolar concentrations to achieve cytotoxicity (often leading to off-target toxicity), novel 7-CQ derivatives—specifically Chalcone , Triazole , and Hydrazone hybrids—demonstrate sub-micromolar potency against resistant phenotypes.
This guide objectively compares these derivative classes, dissecting their mechanistic advantages and providing validated protocols for assessment.
The Pharmacophore: Why 7-Chloroquinoline?
The 7-CQ moiety is not merely a carrier; it is a functional "warhead" that targets the lysosome.
-
The 7-Chlorine Atom: Critical for lipophilicity (logP modulation) and electronic withdrawal. In malaria, it inhibits hemozoin formation; in cancer, it enhances passive diffusion across the cell membrane and stabilizes the molecule within the acidic lysosomal environment.
-
The N-Heterocycle: Acts as a weak base, leading to protonation inside the lysosome (ion trapping). This raises lysosomal pH, inhibiting autophagic flux—a survival mechanism often upregulated in cancer cells.
Comparative Performance Analysis
The following data synthesizes cytotoxicity profiles across three major derivative classes. Data represents mean IC50 values (
Table 1: Derivative Class Performance Matrix
| Derivative Class | Primary Mechanism | Key Advantages | Typical IC50 (A549 Lung) | Typical IC50 (MCF-7 Breast) | Solubility Profile |
| 7-CQ-Chalcone Hybrids | PI3K/Akt/mTOR inhibition + Tubulin binding | Multi-target synergy; active against MDR cells | 1.9 – 5.3 | 2.0 – 7.5 | Low (Requires DMSO <0.5%) |
| 7-CQ-Triazole Hybrids | EGFR/VEGFR inhibition + DNA intercalation | "Click" chemistry allows diverse linkers; improved metabolic stability | 5.0 – 12.0 | < 10.0 | Moderate |
| 7-CQ-Hydrazones | Metal chelation + ROS induction | High potency in NCI-60 screens; sub-micromolar activity | 0.5 – 2.0 | 0.8 – 3.0 | Low to Moderate |
| Parent (Chloroquine) | Autophagy inhibition | FDA approved safety profile | > 20.0 | > 25.0 | High (Water soluble) |
Table 2: Select High-Potency Candidates (Literature Benchmarks)
| Compound ID | Structure Type | Target Cell Line | IC50 ( | Reference Benchmark |
| Compound 9i | Quinoline-Chalcone | A549 (Lung) | 1.91 | More potent than 5-FU |
| Analogue CS9 | Chloroquine Analogue | HeLa (Cervical) | 8.9 (ug/mL) | 100% inhibition vs 60% for CQ |
| Hydrazone 16 | 7-CQ-Hydrazone | NCI-60 Panel | < 1.0 | Broad spectrum efficacy |
Analyst Note: The Chalcone hybrids (e.g., Compound 9i) consistently outperform Triazoles in absolute potency due to the synergistic inhibition of the PI3K/Akt pathway, a driver of drug resistance in lung cancer.
Mechanistic Differentiators
Understanding how these derivatives kill cells is crucial for selecting the right assay. Unlike simple cytotoxins, these hybrids often induce a "dual-death" mechanism: lysosomal stress combined with pathway-specific inhibition.
Figure 1: Dual-Mechanism of Action. The 7-CQ core drives lysosomal stress (Red path), while the hybrid moiety (e.g., chalcone) targets survival signaling (Green path).
Validated Experimental Protocols
For 7-CQ derivatives, standard MTT protocols often fail due to solubility issues (precipitation of the hydrophobic scaffold) or lysosomal interference .
Protocol: Optimized MTT Assay for Hydrophobic Quinolines
Objective: Determine IC50 while mitigating precipitation artifacts.
Reagents
-
Stock Solution: Dissolve derivative in 100% DMSO to 10-50 mM. Critical: Sonicate if necessary.
-
Vehicle Control: Media + DMSO (final concentration must match highest drug well, typically 0.1% - 0.5%).
-
MTT Reagent: 5 mg/mL in PBS (Filter sterilized).
-
Solubilization Buffer: DMSO (preferred over SDS/HCl for these derivatives due to better solubility of formazan).
Workflow Diagram
Figure 2: Optimized MTT workflow. Step 6 is critical: 7-CQ derivatives can make cells fragile; aspiration must be gentle to avoid losing formazan crystals.
Expert Troubleshooting Tips
-
Precipitation Check: Before adding MTT, inspect wells under a microscope. If the drug has crystallized (common >50
M), data is invalid. -
Interference: 7-CQ compounds are often colored (yellow/green). Always include "Drug-only" wells (no cells, media + drug) to subtract background absorbance.
-
Alternative: If interference persists, switch to ATP-based luminescence assays (e.g., CellTiter-Glo), which are less sensitive to optical interference.
Critical Evaluation & Recommendations
-
Selectivity Index (SI): A major hurdle. Many 7-CQ derivatives show SI < 10 (toxic to normal fibroblasts). Recommendation: Always run a parallel toxicity screen on VERO or HUVEC cell lines.
-
Drug-Likeness:
-
Triazoles: Best for solubility and metabolic stability.
-
Chalcones: Highest potency but poor aqueous solubility; likely require nano-formulation for in vivo delivery.
-
-
Resistance: These derivatives are particularly recommended for MDR (Multi-Drug Resistant) cell lines (e.g., MCF-7/ADR) because they bypass P-glycoprotein efflux pumps better than standard chemotherapeutics.
References
-
Solomon, V. R., & Lee, H. (2011). Chloroquine and its analogs: A new promise of an old drug for effective cancer therapies. European Journal of Pharmacology. Link
-
Kumar, S., et al. (2018). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity.[1] Bioorganic Chemistry. Link
-
Fadda, A. A., et al. (2012).[2] Synthesis and cytotoxicity of some new 7-chloroquinoline derivatives. American Journal of Organic Chemistry. Link
-
Verbaanderd, C., et al. (2017). Repurposing Drugs in Oncology (ReDO)—Chloroquine and hydroxychloroquine as anti-cancer agents. Ecancermedicalscience. Link
-
Bahri-Laleh, N., et al. (2022). Cytotoxicity (IC50) of tested compounds on different cell lines. ResearchGate.[3][4] Link
Sources
Comparative Guide: Catalytic Systems for Quinoline Synthesis
[1][2]
Executive Summary
Quinoline scaffolds are ubiquitous in pharmacophores (e.g., chloroquine, ciprofloxacin) and agrochemicals.[1][2] While the classical Skraup and Friedländer syntheses remain industrial workhorses, they often suffer from harsh conditions and poor atom economy. This guide analyzes the shift toward Transition Metal-Catalyzed (TMC) and Green Heterogeneous systems, providing a technical comparison for process chemists and medicinal scientists.
We contrast three dominant modern methodologies:
-
Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling (ADC): Highest efficiency (TON > 100,000).[3]
-
Iron-Catalyzed Oxidative Cyclization: The sustainable, earth-abundant alternative.
-
Solid Acid Catalysis (Functionalized g-C3N4): The heterogeneous solution for classical condensation.
The Mechanistic Landscape
The choice of catalyst dictates the retrosynthetic disconnection. Modern catalysis has moved from simple acid-mediated condensation to complex redox-neutral or oxidative couplings.
Comparative Pathways
-
Classical (Acid/Base): Relies on condensation of o-aminocarbonyls (Friedländer).[4] High waste (water removal), stoichiometric reagents.
-
Modern (Transition Metal): Utilizes alcohols or amines as alkylating agents via "borrowing hydrogen" or oxidative pathways. High atom economy.[5]
Figure 1: Comparison of retrosynthetic disconnections. The Modern Route (ADC) utilizes stable alcohols, generating H2 or H2O as the only byproduct.
Homogeneous Catalysis: The Ruthenium Standard
Ruthenium pincer complexes currently represent the gold standard for efficiency in quinoline synthesis via Acceptorless Dehydrogenative Coupling (ADC).
-
Mechanism: The catalyst removes hydrogen from the alcohol substrate to form a reactive aldehyde/ketone in situ, which condenses with the amine. The catalyst then returns the hydrogen (or releases H2 gas) to reduce the intermediate alkene.
-
Key Advantage: High Turnover Number (TON).[3] Recent studies utilizing Ru-NNN pincer complexes report TONs up to 440,000 , making this viable for gram-to-kilogram scale synthesis.
-
Limitation: Cost of Ruthenium and sensitivity to oxygen in some older generation catalysts (though newer pincer complexes are air-stable).
Mechanistic Diagram: Ru-Pincer Cycle
Figure 2: Simplified catalytic cycle for Ru-mediated dehydrogenative coupling.[6]
Earth-Abundant Catalysis: The Iron Shift
Iron catalysis offers a sustainable alternative, particularly for oxidative cyclization reactions involving styrenes or allyl alcohols.
-
Chemistry: Often involves Radical pathways (Single Electron Transfer).
-
System: Fe(III) salts or Fe-phthalocyanine combined with a terminal oxidant (e.g., Di-tert-butyl peroxide (DTBP) or molecular Oxygen).
-
Performance: While TONs are lower than Ru (typically 50-500), the cost of the metal is negligible, and toxicity concerns are minimized.
Heterogeneous Catalysis: Solid Acids
For classical Friedländer synthesis, replacing liquid acids (H2SO4) with solid acids improves workup and reusability.
-
Top Contender: Sulfonic acid functionalized g-C3N4 (Graphitic Carbon Nitride).
-
Why: The 2D structure provides high surface area, and the dual acidic/basic sites on the surface facilitate the cooperative activation of the carbonyl and amine groups.
-
Reusability: Can often be centrifuged and reused 5-6 times with <5% loss in activity.
Comparative Analysis: Master Data Table
The following table contrasts the performance of three representative optimized systems found in recent literature.
| Feature | Ru-Pincer (ADC) [1] | Fe-Oxidative [2] | Solid Acid (g-C3N4) [3] |
| Substrates | 2-aminobenzyl alcohol + Nitriles/Alcohols | 2-aminostyrenes + Alcohols | 2-aminoaryl ketone + Ketones |
| Catalyst Loading | 0.1 - 1.0 mol% | 5 - 10 mol% | 10 - 20 wt% |
| Temperature | 110 - 130 °C | 80 - 120 °C | 80 - 100 °C |
| Time | 6 - 24 h | 12 - 24 h | 2 - 4 h |
| Yield (Avg) | 85 - 98% | 70 - 90% | 90 - 96% |
| TON (Max) | ~440,000 | ~100 | N/A (Recyclable) |
| Atom Economy | Excellent (H2/H2O byproduct) | Moderate (Oxidant waste) | Good (H2O byproduct) |
| Cost | High (Ru metal) | Low (Fe metal) | Low (Synthesis required) |
| Primary Use | High-value API synthesis | Green / Bulk synthesis | Process scale-up |
Detailed Experimental Protocols
Protocol A: Iron-Catalyzed Oxidative Cyclization (Green/Sustainable)
Best for: Synthesizing polysubstituted quinolines from readily available styrenes and alcohols without precious metals.
Reagents:
-
2-Amino styrene derivative (1.0 mmol)
-
Benzyl alcohol derivative (1.0 mmol)
-
Catalyst: FeCl3 (10 mol%) or Fe-Phthalocyanine
-
Oxidant: DTBP (2.0 equiv) or O2 balloon
-
Solvent: Chlorobenzene or DCE (2.0 mL)
Step-by-Step Workflow:
-
Charge: In a dried Schlenk tube equipped with a magnetic stir bar, add FeCl3 (16 mg, 0.1 mmol) and the 2-amino styrene (1.0 mmol).
-
Add Liquid Reagents: Add the benzyl alcohol (1.0 mmol) and solvent (Chlorobenzene, 2.0 mL).
-
Oxidant Addition: Carefully add DTBP (2.0 mmol) via syringe under a nitrogen stream. Safety Note: Peroxides are potentially explosive; use a blast shield.
-
Reaction: Seal the tube and heat to 110 °C in an oil bath for 16 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with saturated NaHCO3 (2 x 10 mL) to remove iron residues/acid.
-
Purification: Dry organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Heterogeneous Friedländer Synthesis (Solid Acid)
Best for: Rapid, solvent-free or water-based synthesis with simple catalyst recovery.
Reagents:
-
2-Aminoacetophenone (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Catalyst: g-C3N4-SO3H (10 wt% relative to substrates)
Step-by-Step Workflow:
-
Activation: Ensure the solid catalyst is dried at 100 °C for 1 hour prior to use to remove adsorbed moisture.
-
Mix: In a round-bottom flask, mix the amine and ketone. Add the solid catalyst.
-
Heat: Heat the mixture to 90 °C (solvent-free) or reflux in Ethanol (5 mL) for 3 hours. Monitor via TLC.
-
Recovery: Dilute with hot ethanol (if solvent-free) and centrifuge the mixture at 4000 rpm for 5 minutes.
-
Isolation: Decant the supernatant (containing product). The solid pellet (catalyst) can be washed with ethanol, dried, and reused.
-
Crystallization: Concentrate the supernatant. The product often crystallizes upon cooling; otherwise, recrystallize from EtOH/Water.
Decision Matrix: Selecting the Right Catalyst
Figure 3: Strategic decision tree for selecting the optimal catalytic system based on substrate and scale.
References
-
Ruthenium Pincer ADC: Catalysis Science & Technology. (2022).[3] "Ruthenium pincer complex catalyzed efficient synthesis of quinoline... via acceptorless dehydrogenative coupling."[3]
-
Iron Oxidative Cyclization: Beilstein Journal of Organic Chemistry. (2023). "Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission."
-
Solid Acid (g-C3N4): Scientific Reports. (2024). "Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4."
-
General Review: Molecules. (2023). "Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium pincer complex catalyzed efficient synthesis of quinoline, 2-styrylquinoline and quinazoline derivatives via acceptorless dehydrogenative coupling reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]
Definitive Purity Confirmation of Synthesized 7-Chloro-2-methylquinolin-4-ol
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary: The Isomer Challenge
In the synthesis of 7-Chloro-2-methylquinolin-4-ol (also designated as 7-chloro-4-hydroxy-2-methylquinoline), purity confirmation is not merely about removing starting materials; it is about regioisomeric distinction .
The standard Conrad-Limpach synthesis —involving the condensation of 3-chloroaniline with ethyl acetoacetate—inevitably produces a mixture of the desired 7-chloro isomer and the undesired 5-chloro isomer. These isomers possess identical molecular weights (193.63 g/mol ) and similar solubilities, rendering simple mass spectrometry (LC-MS) insufficient for definitive purity validation.
This guide outlines a multi-tiered analytical strategy to rigorously confirm the purity of 7-Chloro-2-methylquinolin-4-ol, prioritizing methods that can resolve the critical 5-chloro vs. 7-chloro regioisomerism.
Part 1: Comparative Analysis of Validation Methods
The following table compares the efficacy of standard analytical techniques specifically for this compound.
| Feature | HPLC (Reverse Phase) | 1H NMR Spectroscopy | Melting Point Analysis | LC-MS |
| Primary Role | Quantitative Purity (% Area) | Structural Confirmation (Isomer ID) | Preliminary Qualitative Check | Impurity Mass ID |
| Regioisomer Resolution | High (With optimized gradient) | Definitive (Coupling constants) | Low (Melting ranges overlap) | None (Identical m/z) |
| Sensitivity | < 0.05% Impurity | ~1-2% Impurity | Gross impurities only | < 0.01% Impurity |
| Throughput | Medium (20-30 min/run) | Low (Sample prep + acquisition) | High (Instant) | High |
| Cost per Run | Moderate | High | Negligible | Moderate |
Expert Insight: Do not rely solely on LC-MS. Both the 5-chloro and 7-chloro isomers will show a parent ion at m/z 194 [M+H]+. NMR is mandatory for the initial batch to prove the regiochemistry, while HPLC is required for routine batch purity quantification.
Part 2: Experimental Protocols
Method A: High-Performance Liquid Chromatography (HPLC)
The Gold Standard for Quantitative Purity
This method utilizes a "polar-embedded" or standard C18 column with an acidic mobile phase to suppress the ionization of the phenolic hydroxyl and quinoline nitrogen, sharpening the peak shape.
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
Detection: UV at 254 nm (aromatic backbone) and 320 nm (conjugated system).
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Methanol:DMSO (1:1). Sonicate to ensure complete dissolution.
Success Criteria:
-
Main Peak: Retention time (RT) typically ~12-14 min.
-
Impurity Limits: No single impurity >0.5%. Total impurities <2.0%.
-
Isomer Separation: The 5-chloro isomer typically elutes earlier than the 7-chloro isomer due to the "ortho-effect" of the chlorine atom interfering with the binding to the C18 stationary phase.
Method B: 1H NMR Spectroscopy
The Gold Standard for Structural Integrity
The distinction between the 5-chloro and 7-chloro isomers relies on the coupling patterns (splitting) of the aromatic protons.
Protocol:
-
Solvent: DMSO-d6 (Chloroform-d is often insufficient due to poor solubility).
-
Frequency: 400 MHz or higher.
-
Key Region: Aromatic zone (7.0 – 8.5 ppm).
Diagnostic Signals for 7-Chloro-2-methylquinolin-4-ol:
-
H-5 Proton (Doublet, J ≈ 9 Hz): This proton is located at position 5 (ortho to the carbonyl/hydroxyl group). It is typically the most deshielded doublet (shifted downfield) because of the anisotropic effect of the carbonyl.
-
H-8 Proton (Doublet, J ≈ 2 Hz): Located meta to the nitrogen, showing weak meta-coupling.
-
H-6 Proton (Doublet of Doublets, J ≈ 9, 2 Hz): Couples with H-5 (ortho) and H-8 (meta).
Failure Mode (5-Chloro Isomer):
-
If the product is the 5-chloro isomer, the H-5 doublet will be missing . Instead, you will see a complex pattern for H-6, H-7, and H-8, often shifting the spectral center of gravity.
Method C: Melting Point Analysis
The Quick "Go/No-Go" Check
4-Hydroxyquinolines (quinolones) exist in tautomeric equilibrium and possess strong intermolecular hydrogen bonding, leading to very high melting points.
-
Expected Range: > 250°C (Often decomposes/sublimes before clear melting).
-
Red Flag: A melting point in the range of 70–80°C indicates the presence of 7-chloro-2-methylquinoline (the quinaldine derivative, lacking the 4-OH group), a common side product if the synthesis conditions were too reductive or if the starting material was incorrect.
Part 3: Visualization of Logic & Workflow
The following diagram illustrates the decision logic for confirming the product.
Caption: Analytical workflow for distinguishing the target compound from common synthetic impurities (quinaldines) and regioisomers (5-chloro).
References
-
PubChem. 7-Chloro-2-methylquinolin-4-ol Compound Summary. National Library of Medicine. [Link]
-
Sakamoto, Y., & Ono, M. "The relative signs of NMR proton–carbon coupling constants in quinolines." Journal of Molecular Structure, 2012.[2] (Reference for NMR coupling constants in substituted quinolines). [Link][2]
-
Wikipedia. Conrad-Limpach Synthesis.[3] (Mechanism and isomer formation context).[3][4] [Link]
Sources
- 1. procurenbuy.com [procurenbuy.com]
- 2. Sci-Hub. The relative signs of NMR proton–carbon coupling constants in quinolines / Journal of Molecular Structure, 2012 [sci-hub.kr]
- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling 7-Chloro-2-methylquinolin-4-ol
Topic: Personal Protective Equipment for Handling 7-Chloro-2-methylquinolin-4-ol Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Safety Assessment
Compound Identity: 7-Chloro-2-methylquinolin-4-ol (CAS: 4886-16-2) Synonyms: 7-Chloro-4-hydroxy-2-methylquinoline; 7-Chloro-2-methyl-4-quinolone.[1][2]
As a Senior Application Scientist, I prioritize the hierarchy of controls. While this guide focuses on Personal Protective Equipment (PPE), PPE is your last line of defense.[1][2] 7-Chloro-2-methylquinolin-4-ol is a halogenated quinoline derivative.[1][2] Its primary hazards are irritation to mucosal membranes (eyes, respiratory tract) and skin .[1][2]
The critical safety vector for this compound is particulate management .[1] As a solid, the risk of inhalation during weighing and transfer is significantly higher than dermal absorption, though both must be mitigated.[1][2] The following protocols are designed to create a self-validating safety system around these risks.
GHS Hazard Classification:
-
Eye Irrit. 2 (H319): Causes serious eye irritation.[1][3][4][5][6]
-
STOT SE 3 (H335): May cause respiratory irritation.[1][3][4][5][6][7]
PPE Selection Matrix
This matrix is designed for Standard Laboratory Scale (<100g) handling.
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Engineering Control Primary: Fume Hood.PPE Secondary: N95 or P100 Respirator (only if outside hood).[1][2] | The H335 hazard (respiratory irritation) requires preventing dust inhalation.[1][2][3][6] Fume hoods capture aerosolized particles at the source.[1] |
| Hand | Material: Nitrile (0.11 mm min.[1][2] thickness).Technique: Double-gloving recommended for synthesis steps involving organic solvents.[1] | Nitrile provides excellent resistance to solid particulate permeation.[1][2] Double gloving protects against solvent vehicles used to dissolve the quinoline.[1] |
| Eye/Face | Type: Chemical Splash Goggles (ANSI Z87.1+).Contraindication: Safety glasses with side shields are insufficient for fine powders.[1][2] | Fine powders can bypass side shields of standard safety glasses via air currents.[1][2] Goggles form a seal against airborne particulates.[1] |
| Body | Type: Lab Coat (Cotton/Poly blend or Tyvek for larger quantities).Footwear: Closed-toe, non-perforated uppers.[1][2] | Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab.[1][2] |
Operational Protocols: A Step-by-Step Guide
This section details the workflow for handling 7-Chloro-2-methylquinolin-4-ol, integrating PPE usage with experimental logic.
Phase A: Pre-Operational Verification (The "Gatekeeper" Check)
Before opening the reagent container, verify the integrity of your safety system.[1][2]
-
Airflow Check: Verify fume hood face velocity is between 80–100 fpm .
-
Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.[1]
-
Static Control: If the powder appears static-charged (clinging to glass), use an anti-static gun or ionizer bar.[1] Static discharge is a primary cause of powder dispersion.[1][2]
Phase B: Weighing and Transfer (High Risk Zone)
Objective: Transfer solid without generating airborne dust.[1]
-
Donning: Put on lab coat, goggles, and double nitrile gloves.[1][2] Ensure the glove cuff overlaps the lab coat sleeve.[1]
-
Setup: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only if wearing an N95 respirator.
-
Transfer:
-
Cleanup: Immediately wipe the balance area with a damp Kimwipe (water/ethanol) to capture settled dust.[1] Dispose of the wipe as solid hazardous waste.[1]
Phase C: Reaction & Synthesis
Once dissolved, the hazard profile shifts from particulate to chemical permeation based on the solvent (e.g., DMF, DCM).[1][2]
-
Solvent Handling: If using aggressive solvents like Dichloromethane (DCM), change outer nitrile gloves every 15 minutes or immediately upon splash contact.[1][2]
-
Heating: If heating the reaction, ensure the condenser is properly seated. Quinoline derivatives can emit toxic fumes if overheated/decomposed.[1]
Phase D: Doffing (Safe Removal)
-
Outer Gloves: Remove using the "beak" method (pinch outside of cuff, pull inside out) to prevent touching the contaminated exterior.[1]
-
Goggles: Remove by handling the strap only.[1] Do not touch the front lens.[1]
-
Hand Wash: Wash hands with soap and water for 20 seconds immediately after leaving the lab.[1]
Emergency Response & Disposal
Spill Response (Solid Powder)
-
Evacuate: If a large amount (>10g) is spilled outside a hood, evacuate the immediate area to allow dust to settle.[1]
-
PPE Upgrade: Don a P100 respirator or PAPR before re-entering.[1]
-
Containment: Do NOT dry sweep.[1] Dry sweeping aerosolizes the irritant.[1]
-
Cleanup: Cover the spill with wet paper towels (water or ethanol) to dampen the powder.[1] Scoop up the wet slurry into a hazardous waste container.
Disposal Protocol
-
Waste Stream: Halogenated Organic Waste.[1]
-
Method: Dissolve in a combustible solvent.[1][8] This material must be burned in a chemical incinerator equipped with an afterburner and scrubber to manage nitrogen oxides (NOx) and hydrogen chloride (HCl) emissions [1, 4].[1]
-
Container: High-density polyethylene (HDPE) or glass.[1]
Visualizations
Figure 1: PPE Decision Logic for Quinoline Derivatives
Caption: Logical flow for selecting PPE based on the physical state and handling environment of the compound.[1][3][9]
Figure 2: Safe Weighing Workflow
Caption: Step-by-step procedural flow to minimize dust exposure during the critical weighing phase.
References
-
National Institutes of Health (PubChem). (n.d.).[1] 7-Chloro-2-methylquinolin-4-ol Compound Summary (CID 138395).[1][2] PubChem.[1] Retrieved January 29, 2026, from [Link][1][2]
-
European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: 7-chloro-2-methylquinolin-4-ol. ECHA.[1][4][5] Retrieved January 29, 2026, from [Link][1][2]
Sources
- 1. 4886-14-0|3,5-Bis(methylthio)isothiazole-4-carboxamide|BLD Pharm [bldpharm.com]
- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. CCOHS: WHMIS - Hazard Classes and Categories [ccohs.ca]
- 8. 7-Chloro-2-methylquinoline - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
